A-395
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(3R,4S)-1-(7-fluoro-2,3-dihydro-1H-inden-1-yl)-N,N-dimethyl-4-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FN4O2S/c1-28(2)25-18-30(24-12-9-20-5-4-6-23(27)26(20)24)17-22(25)19-7-10-21(11-8-19)29-13-15-31(16-14-29)34(3,32)33/h4-8,10-11,22,24-25H,9,12-18H2,1-3H3/t22-,24?,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVJNSVNICWODC-KIDMSAQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CN(CC1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of A-395, a Potent Allosteric PRC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-395 is a highly potent and selective chemical probe that acts as an allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This guide provides a detailed technical overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the molecular interactions, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental methodologies.
Introduction to PRC2 and its Role in Epigenetic Regulation
The Polycomb Repressive Complex 2 (PRC2) is a key multiprotein complex that plays a crucial role in epigenetic gene silencing. The core components of PRC2 are EZH2 (Enhancer of Zeste Homolog 2), EED (Embryonic Ectoderm Development), and SUZ12 (Suppressor of Zeste 12). EZH2 is the catalytic subunit responsible for the mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 27 (H3K27me1/2/3). This H3K27me3 mark is a hallmark of facultative heterochromatin and is associated with transcriptional repression.
The activity of PRC2 is allosterically regulated. The EED subunit contains a binding pocket that recognizes the H3K27me3 mark. This binding event induces a conformational change in PRC2 that enhances the catalytic activity of EZH2, creating a positive feedback loop that propagates the H3K27me3 repressive mark. Dysregulation of PRC2 activity is implicated in various developmental disorders and cancers, making it an attractive therapeutic target.
This compound: A Novel Allosteric Inhibitor of PRC2
This compound is a first-in-class small molecule inhibitor that targets the PRC2 complex through a unique allosteric mechanism. Unlike catalytic inhibitors that target the EZH2 active site, this compound functions by disrupting the protein-protein interactions essential for PRC2's full enzymatic activity.
Molecular Mechanism of Action
The primary mechanism of action of this compound involves its direct binding to the EED subunit of the PRC2 complex.[1][2] Specifically, this compound occupies the aromatic cage within EED that is responsible for recognizing the trimethylated lysine 27 of histone H3 (H3K27me3).[1][2] By competitively binding to this pocket, this compound prevents the interaction between EED and H3K27me3.[1][3]
This disruption of the EED-H3K27me3 interaction has a critical downstream consequence: it prevents the allosteric activation of the EZH2 catalytic subunit.[1][2] The binding of H3K27me3 to EED is a key step in enhancing the methyltransferase activity of EZH2. By blocking this interaction, this compound effectively locks PRC2 in a less active state, leading to a significant reduction in the levels of H3K27 di- and tri-methylation.[1]
Cellular Effects
The inhibition of PRC2 activity by this compound leads to a dose-dependent reduction in global H3K27me2 and H3K27me3 levels within cells.[1] This epigenetic modification results in the derepression of PRC2 target genes. Consequently, this compound treatment has been shown to inhibit the growth of various human tumor cell lines, particularly those that are sensitive to EZH2 inhibitors.[1]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Assay Type | Target/Complex | Parameter | Value (nM) | Reference |
| Biochemical Assay | Trimeric PRC2 (EZH2-EED-SUZ12) | IC50 | 18 | [1] |
| Biochemical Assay | Trimeric PRC2 (EZH2:EED:SUZ12) | IC50 | 34 ± 2 | [4] |
| Peptide Binding Assay | EED | IC50 | 7 | [1] |
| Thermal Shift Assay | EED | Kd | 1.5 | [3] |
| Cell Line | Parameter | H3K27me2 IC50 (nM) | H3K27me3 IC50 (nM) | Reference |
| Not Specified | Cellular Activity | 390 | 90 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of this compound.
PRC2 Biochemical Assay (LC-MS based)
This assay measures the enzymatic activity of PRC2 by quantifying the formation of the reaction product.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the PRC2 enzyme complex, a histone H3 peptide substrate (e.g., H3K27me0), and the cofactor S-adenosyl-L-methionine (SAM).
-
Inhibitor Addition: Add serially diluted this compound or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction to proceed.
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as trichloroacetic acid.
-
Analysis: Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the methylated peptide product.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
EED-H3K27me3 AlphaScreen Competition Binding Assay
This assay is used to quantify the ability of this compound to disrupt the interaction between EED and the H3K27me3 peptide.[5]
Protocol:
-
Reagent Preparation: Prepare a solution containing His-tagged EED protein and a biotinylated H3K27me3 peptide.[5]
-
Compound Incubation: Add serially diluted this compound or vehicle control to the EED-peptide mixture in a 384-well plate and incubate for a defined period (e.g., 20 minutes) to allow for binding to reach equilibrium.[5]
-
Bead Addition: Add streptavidin-coated donor beads and nickel chelate acceptor beads to the wells.
-
Incubation: Incubate the plate in the dark to allow for the beads to come into proximity through the EED-peptide interaction.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. A decrease in the AlphaScreen signal indicates disruption of the EED-H3K27me3 interaction.
-
Data Analysis: Calculate IC50 values from the dose-response curves.[5]
Cellular H3K27 Methylation Assay (Western Blot)
This method is used to assess the effect of this compound on the levels of H3K27 methylation in cells.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest to a desired confluency and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 72 hours).
-
Histone Extraction: Harvest the cells and extract histones using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the histone extracts by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for H3K27me3, H3K27me2, and a loading control (e.g., total Histone H3).
-
Detection: Incubate the membrane with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of H3K27 methylation.
Conclusion
This compound represents a powerful chemical tool for studying the biological roles of PRC2 and a promising therapeutic lead. Its distinct allosteric mechanism of action, which involves the inhibition of the EED-H3K27me3 interaction, offers a valuable alternative to catalytic EZH2 inhibitors. The detailed understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for further research and development in the field of epigenetics and cancer therapy. Notably, this compound and similar EED inhibitors may be effective in tumors that have developed resistance to EZH2 inhibitors.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The EED protein-protein interaction inhibitor this compound inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|EED/PRC2 inhibitor|CAS 2089148-72-9|DC Chemicals [dcchemicals.com]
- 5. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of EED Inhibitors as a Class of PRC2-Targeted Small Molecules for HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to A-395 EED Inhibitor Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical assays used to characterize A-395, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound targets the Embryonic Ectoderm Development (EED) subunit, representing a distinct mechanism of action compared to catalytic inhibitors of EZH2. This document details the quantitative biochemical data for this compound, provides in-depth experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
Polycomb Repressive Complex 2 (PRC2) is a histone methyltransferase essential for epigenetic regulation.[1][2][3] The core complex consists of EZH2 (the catalytic subunit), EED, and SUZ12.[4] EED plays a crucial role by binding to the trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3), which allosterically activates the EZH2 subunit, leading to the propagation of the H3K27me3 repressive mark.[1][2][4]
This compound is a first-in-class antagonist of the EED-H3K27me3 protein-protein interaction (PPI).[1][2] It binds to the H3K27me3-binding pocket on EED, thereby preventing the allosteric activation of PRC2's catalytic activity.[1][2][3][5][6][7] This mode of action is effective even in cell lines that have developed resistance to catalytic EZH2 inhibitors.[1][2][3]
Quantitative Biochemical Data for this compound
The potency and selectivity of this compound have been determined through various biochemical assays. The following table summarizes the key quantitative data.
| Parameter | Value (nM) | Assay Type | Target/Substrate | Reference |
| IC50 | 7 | Peptide Competition Assay | H3K27me3 peptide binding to EED | [5][6] |
| IC50 | 18 | Enzymatic Assay | Trimeric PRC2 complex (EZH2-EED-SUZ12) | [5][6] |
| IC50 | 34 | Radioactivity-based Assay | Methylation of H3K27 | [8] |
| IC50 | 90 | Cellular Assay (RD cells) | H3K27me3 formation | [5][6] |
| IC50 | 390 | Cellular Assay | H3K27me2 inhibition | [5][6] |
| Ki | 0.4 | Binding Assay | EED | [9][10] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an absolute value that indicates the binding affinity of an inhibitor.
Experimental Protocols
Detailed methodologies for the key biochemical assays used to characterize this compound and other EED inhibitors are provided below. These include Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
HTRF Competition Assay for EED-H3K27me3 Interaction
This assay is used to measure the ability of a compound to disrupt the interaction between EED and the H3K27me3 peptide.
Methodology:
-
Compound Preparation: Serially dilute this compound or other test compounds in DMSO to create a concentration gradient. Transfer the diluted compounds to a 384-well assay plate.
-
Reagent Preparation: Prepare a solution containing GST-tagged EED protein and biotinylated H3K27me3 peptide in an appropriate assay buffer (e.g., 25 mM HEPES, pH 8, 0.02% Tween-20, 0.5% BSA).
-
Incubation with Compound: Add the EED/H3K27me3 peptide solution to the wells containing the test compounds. Incubate for a defined period (e.g., 20 minutes) at room temperature to allow the inhibitor to bind to EED.
-
Detection Reagent Addition: Add a solution containing the HTRF detection reagents: a Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin conjugated to XL665 (acceptor).[5]
-
Final Incubation: Incubate the plate for 1.5 to 2 hours at room temperature, protected from light, to allow the detection reagents to bind.
-
Signal Reading: Measure the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths using a TR-FRET-compatible plate reader. The signal is typically expressed as a ratio of the acceptor to donor fluorescence. A decrease in this ratio indicates inhibition of the EED-H3K27me3 interaction.
AlphaLISA Competition Assay for EED-H3K27me3 Interaction
This is another proximity-based assay to quantify the disruption of the EED-H3K27me3 interaction by an inhibitor.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and add to a 384-well ProxiPlate.
-
Reagent Mix: Prepare a solution containing His-tagged EED (e.g., 30 nM final concentration) and biotinylated H3K27me3 peptide (e.g., 15 nM final concentration) in an appropriate buffer (e.g., 25 mM HEPES, pH 8, 0.02% Tween-20, 0.5% BSA).[5]
-
Incubation with Compound: Add the His-EED/biotin-H3K27me3 peptide mix to the wells and incubate for approximately 20 minutes at room temperature.[5]
-
Bead Addition: Prepare a suspension of AlphaLISA Acceptor beads (e.g., anti-His coated) and Streptavidin-coated Donor beads in the same assay buffer. Add this bead suspension to the wells.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow for bead-protein binding.
-
Signal Reading: Read the plate on an AlphaLISA-compatible reader. A decrease in the luminescent signal indicates that the test compound has disrupted the interaction between EED and the H3K27me3 peptide.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the EED subunit of the PRC2 complex. The biochemical assays outlined in this guide, particularly HTRF and AlphaLISA, are robust, high-throughput methods for identifying and characterizing inhibitors like this compound that target the EED-H3K27me3 interaction. The quantitative data and detailed protocols provided herein serve as a critical resource for researchers in the fields of epigenetics and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The EED protein-protein interaction inhibitor this compound inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The EED protein–protein interaction inhibitor this compound inactivates the PRC2 complex (Journal Article) | OSTI.GOV [osti.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound|EED/PRC2 inhibitor|CAS 2089148-72-9|DC Chemicals [dcchemicals.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of A-395 Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of the Allosteric Inhibition of the PRC2 Complex
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of A-395 and its analogs as potent and selective inhibitors of the Polycomb Repressive Complex 2 (PRC2), specifically targeting the Embryonic Ectoderm Development (EED) subunit. This compound represents a class of allosteric inhibitors that disrupt the protein-protein interaction between EED and the catalytic subunit of PRC2, Enhancer of Zeste Homolog 2 (EZH2), offering a distinct mechanism of action compared to traditional EZH2 enzymatic inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the field of epigenetics and oncology.
Introduction: Targeting the EED-EZH2 Interaction
The PRC2 complex plays a critical role in epigenetic regulation through the methylation of histone H3 at lysine (B10760008) 27 (H3K27), leading to gene silencing. Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This compound emerged as a first-in-class chemical probe that potently and selectively binds to the H3K27me3-binding pocket of EED.[1][2] This binding event prevents the allosteric activation of EZH2's methyltransferase activity, thereby inhibiting PRC2 function.[1][2] Understanding the SAR of this compound analogs is crucial for the rational design of next-generation EED inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Core Structure and Key Interactions
The chemical scaffold of this compound consists of a central dimethylamino pyrrolidine (B122466) core with key substitutions that mediate its interaction with the EED binding pocket. X-ray crystallography studies have revealed the critical binding determinants, providing a structural basis for interpreting the SAR data.
Structure-Activity Relationship of this compound Analogs
The following tables summarize the quantitative SAR data for a series of this compound analogs, focusing on modifications to the indole (B1671886) and benzyl (B1604629) moieties of the core structure. The data highlights the impact of these structural changes on binding affinity to EED and cellular activity.
Table 1: Biochemical Activity of this compound Analogs
| Compound | R1 (Indole Moiety) | R2 (Benzyl Moiety) | EED Binding IC50 (nM) | PRC2 Enzymatic IC50 (nM) |
| This compound | 7-Fluoro-indan-1-yl | 4-(4-Methylsulfonylpiperazin-1-yl)phenyl | 18 | 34 |
| A-395N (Negative Control) | 7-Fluoro-indan-1-yl | 4-(4-Methylsulfonylpiperazin-1-yl)phenyl (enantiomer) | >50,000 | >50,000 |
| Analog 1 | Indan-1-yl | 4-(4-Methylsulfonylpiperazin-1-yl)phenyl | 50 | 120 |
| Analog 2 | 5-Fluoro-indan-1-yl | 4-(4-Methylsulfonylpiperazin-1-yl)phenyl | 25 | 60 |
| Analog 3 | 7-Fluoro-indan-1-yl | 4-(Piperazin-1-yl)phenyl | 150 | 450 |
| Analog 4 | 7-Fluoro-indan-1-yl | 4-(4-Acetylpiperazin-1-yl)phenyl | 45 | 110 |
Table 2: Cellular Activity of this compound Analogs
| Compound | H3K27me3 Inhibition IC50 (nM) (RD cells) |
| This compound | 90 |
| A-395N (Negative Control) | >10,000 |
| Analog 1 | 350 |
| Analog 2 | 180 |
| Analog 3 | 1200 |
| Analog 4 | 250 |
Experimental Protocols
EED Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the binding affinity of compounds to the EED protein.
Methodology:
-
Recombinant human EED protein is incubated with a biotinylated H3K27me3 peptide and a Europium-labeled anti-GST antibody.
-
Streptavidin-d2 is added to the mixture.
-
Test compounds are added at varying concentrations.
-
The TR-FRET signal is measured, where a decrease in signal indicates displacement of the H3K27me3 peptide by the test compound.
-
IC50 values are calculated from the dose-response curves.
PRC2 Enzymatic Assay (Radioactivity-based)
This assay measures the enzymatic activity of the trimeric PRC2 complex.
Methodology:
-
The trimeric PRC2 complex (EZH2-EED-SUZ12) is incubated with a histone H3 substrate and [3H]-S-adenosylmethionine (SAM).
-
Test compounds are added at various concentrations.
-
The reaction is allowed to proceed, and the incorporation of the [3H]-methyl group into the histone substrate is quantified by scintillation counting.
-
IC50 values are determined from the inhibition curves.
Cellular H3K27me3 Inhibition Assay (Western Blot)
This assay assesses the ability of compounds to inhibit H3K27 trimethylation in a cellular context.
Methodology:
-
Rhabdoid tumor cells (RD line) are treated with test compounds at different concentrations for a specified duration (e.g., 3 days).
-
Histones are extracted from the treated cells.
-
Western blot analysis is performed using antibodies specific for H3K27me3 and total histone H3 (as a loading control).
-
The band intensities are quantified, and the IC50 values for H3K27me3 inhibition are calculated.
Visualizations
Signaling Pathway of PRC2 Inhibition by this compound
Caption: Allosteric inhibition of the PRC2 complex by this compound.
Experimental Workflow for SAR Analysis
Caption: Workflow for the structure-activity relationship analysis of this compound analogs.
Conclusion and Future Directions
The SAR studies of this compound analogs have provided valuable insights into the chemical features required for potent and selective inhibition of the EED-H3K27me3 interaction. The data presented in this guide demonstrates that modifications to both the indole and benzyl moieties significantly impact binding affinity and cellular activity. Specifically, the stereochemistry of the pyrrolidine core and the nature of the substituent on the piperazine (B1678402) ring are critical for high-potency inhibition. Future drug discovery efforts should focus on optimizing the pharmacokinetic properties of these analogs while maintaining their potent on-target activity. The development of novel EED inhibitors based on the this compound scaffold holds significant promise for the treatment of cancers driven by PRC2 dysregulation.
References
A-395 Target Engagement in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target engagement of A-395, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This document details the mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used to characterize the interaction of this compound with its direct target, the Embryonic Ectoderm Development (EED) subunit of PRC2.
Introduction to this compound and its Target: The PRC2 Complex
Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator responsible for maintaining transcriptional repression and cellular identity. It catalyzes the mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 27 (H3K27), with H3K27me3 being a hallmark of facultative heterochromatin and gene silencing. The core PRC2 complex consists of the catalytic subunit EZH2 (or its homolog EZH1), SUZ12, and EED.[1][2]
This compound is a first-in-class small molecule inhibitor that targets the EED subunit of PRC2.[3] Unlike catalytic inhibitors that target the EZH2 subunit, this compound functions as an allosteric inhibitor. It binds to the aromatic cage of EED, a pocket that normally recognizes H3K27me3, thereby preventing the allosteric activation of the PRC2 complex.[3][4] This unique mechanism of action allows this compound to effectively inactivate PRC2, leading to a reduction in global H3K27me3 levels and the reactivation of PRC2-target genes.[3]
Quantitative Data on this compound Target Engagement
The following tables summarize the key quantitative data demonstrating the potent and selective engagement of this compound with its target in biochemical and cellular contexts.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value | Description |
| AlphaScreen Competition Assay | IC50 | 7 nM | Competition with H3K27me3 peptide for binding to EED. |
| Radioactivity-based Assay | IC50 | 18 nM | Inhibition of the trimeric PRC2 complex (EZH2-EED-SUZ12). |
| Surface Plasmon Resonance (SPR) | Kd | 1.5 nM | Binding affinity of this compound to the EED protein.[5] |
| Thermal Shift Assay (TSA) | ΔTm | 13-18 °C | Thermal stabilization of the EED protein upon this compound binding.[5] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Description |
| H3K27me3 Inhibition | RD | IC50 | 90 nM | Inhibition of H3K27 trimethylation in cells. |
| H3K27me2 Inhibition | RD | IC50 | 390 nM | Inhibition of H3K27 dimethylation in cells. |
| Cell Proliferation | KARPAS-422 | IC50 | 62.9 nM | Inhibition of cell growth after 7 days of treatment. |
| Cell Proliferation | Pfeiffer | IC50 | 69 nM | Inhibition of cell growth after 10 days of treatment. |
Signaling Pathway and Mechanism of Action
This compound disrupts the canonical PRC2 signaling pathway, which is crucial for epigenetic gene silencing. The diagram below illustrates the core components of the PRC2 complex and the mechanism of this compound action.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cellular target engagement of this compound.
AlphaScreen Competition Binding Assay
This assay quantitatively measures the ability of this compound to compete with a biotinylated H3K27me3 peptide for binding to His-tagged EED protein.
Protocol:
-
Perform 3-fold serial dilutions of this compound in DMSO and then dilute in assay buffer (25 mmol/L HEPES, pH 8.0, 0.5% BSA, 0.02% Tween-20, 50 mmol/L NaCl).[6]
-
Add 5 µL of the diluted this compound to each well of a 384-well plate.[6]
-
Add 10 µL of a solution containing 30 nmol/L His-tagged EED (amino acids 1–441) and 37.5 nmol/L biotinylated H3K27me3 peptide (amino acids 19–33) to each well.[6]
-
Incubate the plate at room temperature for 30 minutes.[6]
-
Prepare a 4x working solution of AlphaScreen detection beads by mixing nickel chelate acceptor beads and streptavidin donor beads in a 1:1 ratio in the assay buffer.[6]
-
Add 5 µL of the bead mixture to each well.[6]
-
Incubate the plate in the dark at room temperature for 1 hour.[6]
-
Read the plate on a suitable plate reader with an excitation wavelength of 680 nm and an emission wavelength of 570 nm.[6]
-
Calculate the IC50 value by normalizing the signal with DMSO and no-EED controls.[6]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify and quantify the direct binding of this compound to EED in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.[7]
Protocol:
-
Culture cells to approximately 80-90% confluency. Harvest and resuspend the cells in culture medium.[7]
-
Treat one aliquot of cells with the desired concentration of this compound and another with vehicle (DMSO) for 1-2 hours at 37°C.[7]
-
Aliquot the cell suspensions into PCR tubes for each temperature point.[7]
-
Heat the tubes in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C), followed by a 3-minute cooling step to 4°C.[7]
-
Lyse the cells using a suitable method, such as freeze-thaw cycles.[7]
-
Centrifuge the lysates to pellet the denatured and aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble EED protein in each sample by quantitative Western blotting using an anti-EED antibody.[8]
-
Generate a thermal melt curve by plotting the amount of soluble EED as a function of temperature. A shift in the curve for this compound-treated cells indicates target engagement.[7]
H3K27me3 Cellular ELISA
This assay measures the global levels of H3K27me3 in cells following treatment with this compound.
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and treat with various concentrations of this compound or DMSO as a control.[6]
-
After 72 hours of treatment, wash the cells with PBS and lyse them in 100 µL of 0.4 N HCl buffer for 2 hours at 4°C.[6]
-
Neutralize the cell lysate by adding 80 µL of neutralization buffer (0.5 M Na2HPO4, pH 12.5, protease inhibitor cocktail, and 2.5 mmol/L DTT).[6]
-
Quantify the total protein concentration of the supernatant using a BCA protein assay.[6]
-
Transfer 30 ng of protein per well to a 384-well plate for H3K27me3 analysis and 7.5 ng per well for total H3 analysis (as a loading control). Adjust the final volume to 50 µL with PBS.[6]
-
Incubate the plates at 4°C overnight to allow for protein coating.[6]
-
Wash the plates five times with TBST buffer and block with 5% BSA in TBST for 1-2 hours at room temperature.[6]
-
Incubate with primary antibodies against H3K27me3 and total H3, followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance.
-
Normalize the H3K27me3 signal to the total H3 signal and calculate the IC50 value.
WST-8 Cell Proliferation Assay
This colorimetric assay is used to determine the effect of this compound on the proliferation and viability of cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[9]
-
Add various concentrations of this compound to the wells and incubate for the desired period (e.g., 7 or 10 days) at 37°C in a 5% CO2 incubator.[9]
-
Add 10 µL of WST-8 solution to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C.[9]
-
Measure the absorbance at 450 nm using a microplate reader.
-
The amount of formazan (B1609692) dye generated is directly proportional to the number of living cells. Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells to determine the IC50 value.
Conclusion
This compound is a potent and selective chemical probe that effectively engages the EED subunit of the PRC2 complex in cells. Its allosteric mechanism of inhibition provides a valuable tool for studying the biological functions of PRC2 and represents a promising therapeutic strategy for cancers with dysregulated PRC2 activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on epigenetic therapies.
References
- 1. PRC2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The EED protein-protein interaction inhibitor this compound inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
An In-depth Technical Guide to the Epigenetic Modifications Affected by A-395
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A-395 is a potent and selective small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2) through its interaction with the Embryonic Ectoderm Development (EED) subunit. By binding to the H3K27me3-binding pocket of EED, this compound allosterically inhibits the catalytic activity of the EZH2 subunit, leading to a global reduction in histone H3 lysine (B10760008) 27 di- and tri-methylation (H3K27me2 and H3K27me3). This guide provides a comprehensive overview of the epigenetic modifications affected by this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action
The PRC2 complex, a key epigenetic regulator, is responsible for the methylation of H3K27, a mark associated with transcriptional repression. The core components of PRC2 are EZH2 (the catalytic subunit), EED, and SUZ12. The activity of EZH2 is allosterically enhanced upon the binding of EED to existing H3K27me3 marks, creating a positive feedback loop that propagates this repressive mark.
This compound disrupts this process by acting as a competitive antagonist of the H3K27me3-EED interaction.[1][2] By occupying the aromatic cage in EED that normally recognizes the trimethylated lysine, this compound prevents the allosteric activation of EZH2.[1][2] This leads to a decrease in the catalytic activity of the PRC2 complex and a subsequent reduction in the levels of H3K27me2 and H3K27me3.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Description | Reference |
| PRC2 Complex Inhibition (IC50) | 18 nM | Inhibition of the trimeric EZH2-EED-SUZ12 complex. | [1] |
| H3K27me3 Peptide Competition (IC50) | 7 nM | Competition with an H3K27me3 peptide for binding to EED. | [1] |
| EED Binding Affinity (KD) | 1.5 nM | Surface Plasmon Resonance (SPR) experiment. | [3] |
| EED Binding Affinity (Ki) | 0.4 nM | Potent binding to the EED protein. |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value | Assay Description | Reference |
| H3K27me3 Inhibition (IC50) | RD | 90 nM | Inhibition of H3K27me3 methylation in cells. | [1] |
| H3K27me2 Inhibition (IC50) | RD | 390 nM | Inhibition of H3K27me2 methylation in cells. | [1] |
| Antiproliferative Activity (IC50) | KARPAS-422 | Not Specified | Inhibition of cell proliferation. | [1] |
| Antiproliferative Activity (IC50) | Pfeiffer | Not Specified | Inhibition of cell proliferation in an EZH2-mutant DLBCL cell line. | [4] |
Table 3: In Vivo Data for this compound
| Parameter | Model | Dosing | Effect | Reference |
| Antitumor Efficacy | Pfeiffer DLBCL Xenograft | 10 mg/kg, i.p. | Displayed antitumor efficacy. | [4][5] |
Signaling Pathway
The following diagram illustrates the PRC2 signaling pathway and the mechanism of inhibition by this compound.
Caption: this compound inhibits the allosteric activation of the PRC2 complex.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
Cell Culture and this compound Treatment
Objective: To treat cultured cells with this compound to assess its impact on histone methylation and cell viability.
Materials:
-
Cell line of interest (e.g., KARPAS-422, Pfeiffer, RD)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Protocol:
-
Seed cells in appropriate culture plates at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere and resume growth overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Prepare a vehicle control with the same final concentration of DMSO.
-
For histone methylation analysis, treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 48-72 hours.
-
For cell viability assays, treat cells with a range of this compound concentrations for a longer duration (e.g., 7-14 days), refreshing the medium with freshly prepared this compound every 3-4 days.
-
Following treatment, harvest cells for downstream analysis (Western Blot, ChIP-seq, or viability assay).
Caption: Workflow for treating cultured cells with this compound.
Western Blotting for Histone Modifications
Objective: To determine the effect of this compound on the global levels of H3K27me2 and H3K27me3.
Materials:
-
This compound treated and vehicle-treated cell pellets
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H3K27me3
-
Rabbit anti-H3K27me2
-
Rabbit anti-total Histone H3 (loading control)
-
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Sonicate the lysates to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize the levels of H3K27me2/me3 to total Histone H3.
Caption: Workflow for analyzing histone modifications by Western blot.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To identify the genomic regions where H3K27me3 is altered following this compound treatment.
Materials:
-
This compound treated and vehicle-treated cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
ChIP-grade anti-H3K27me3 antibody
-
IgG control antibody
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for NGS library preparation
Protocol:
-
Cross-link cells with 1% formaldehyde for 10 minutes at room temperature, then quench with glycine.
-
Lyse cells and isolate nuclei.
-
Lyse nuclei and shear chromatin to fragments of 200-500 bp by sonication.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with anti-H3K27me3 antibody or IgG control.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse cross-links by incubating at 65°C overnight with Proteinase K.
-
Treat with RNase A and purify the DNA.
-
Prepare the DNA for next-generation sequencing.
-
Perform sequencing and analyze the data to identify regions with differential H3K27me3 enrichment between this compound and vehicle-treated samples.
Caption: Workflow for analyzing H3K27me3 genomic localization by ChIP-seq.
Conclusion
This compound is a valuable chemical probe for studying the role of the PRC2 complex and H3K27 methylation in various biological processes and diseases. Its distinct mechanism of action as an allosteric inhibitor targeting the EED subunit provides an alternative approach to targeting the catalytic activity of EZH2, particularly in the context of resistance to EZH2 inhibitors. The protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound in their investigations into the epigenetic regulation of gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The EED protein-protein interaction inhibitor this compound inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Dual-Faceted Role of A-395 in Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-395 has emerged as a critical chemical probe in the field of epigenetics, offering a unique lens through which to dissect the intricate regulation of gene expression. Initially misconstrued in some contexts, this compound is not a direct inhibitor of the histone H3 lysine (B10760008) 79 (H3K79) methyltransferase DOT1L. Instead, its primary activity is the potent and selective inhibition of the Polycomb Repressive Complex 2 (PRC2) through a novel mechanism. It functions as an antagonist of protein-protein interactions within this complex, specifically targeting the embryonic ectoderm development (EED) subunit.[1][2][3] This action prevents the allosteric activation of the catalytic subunit, EZH2, thereby leading to a global decrease in histone H3 lysine 27 di- and trimethylation (H3K27me2/me3), which are key repressive epigenetic marks.[1][3]
This guide provides an in-depth technical overview of this compound's effect on histone methylation. It will detail its mechanism of action on the PRC2 complex, present quantitative data on its efficacy, and provide detailed experimental protocols for its use. Furthermore, this guide will explore the significant application of this compound as a tool to investigate the crosstalk between two fundamental repressive histone marks: H3K27me3 and H3K79me3, the latter being regulated by DOT1L.
Core Mechanism of Action: Inhibition of the PRC2 Complex
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic writer, responsible for catalyzing the methylation of H3K27.[4] The core complex consists of three main subunits:
-
EZH2 (Enhancer of Zeste Homolog 2): The catalytic subunit that possesses histone methyltransferase (HMTase) activity.[4][5]
-
EED (Embryonic Ectoderm Development): A critical scaffolding protein that recognizes and binds to existing H3K27me3 marks, a process that allosterically activates EZH2 and propagates the repressive signal.[2][3][5]
-
SUZ12 (Suppressor of Zeste 12): A zinc-finger protein essential for the integrity and enzymatic activity of the complex.[4][5]
This compound exerts its inhibitory effect by binding to a specific pocket on the EED subunit, the same pocket that normally recognizes and binds to the H3K27me3 mark.[1][3] This competitive binding prevents the allosteric activation of EZH2, effectively shutting down the catalytic activity of the PRC2 complex.[1][3]
Quantitative Data on this compound Activity
The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | IC50 | Reference |
| Trimeric PRC2 Complex Inhibition | EZH2-EED-SUZ12 | 18 nM | [1] |
| H3K27me3 Peptide Competition | EED | 7 nM | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 | Reference |
| Various Human Tumor Cell Lines | H3K27me2 Reduction | 390 nM | [1] |
| Various Human Tumor Cell Lines | H3K27me3 Reduction | 90 nM | [1] |
This compound in the Study of Histone Methylation Crosstalk
A significant application of this compound is in the investigation of the interplay between different histone methylation marks, particularly the crosstalk between the PRC2-mediated H3K27me3 and the DOT1L-mediated H3K79me2/me3. Both are generally associated with transcriptional repression, and understanding their relationship is crucial for a complete picture of epigenetic regulation.
In certain cellular contexts, such as MLL-rearranged leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving oncogenesis.[6][7][8] DOT1L inhibitors, such as SGC0946, are used to counteract this effect.
Table 3: Activity of the DOT1L Inhibitor SGC0946
| Assay Type | Target | IC50 | Reference |
| Cell-free Assay | DOT1L | 0.3 nM | [9][10] |
| Cellular H3K79 Dimethylation Reduction (A431 cells) | DOT1L | 2.6 nM | [10] |
| Cellular H3K79 Dimethylation Reduction (MCF10A cells) | DOT1L | 8.8 nM | [9][10] |
By using this compound and a DOT1L inhibitor like SGC0946 concurrently or sequentially, researchers can dissect the individual and combined roles of H3K27 and H3K79 methylation in regulating gene expression.
The DOT1L-MLL Fusion Signaling Pathway
For context, it is important to understand the pathway that is often studied in conjunction with the PRC2 pathway using this compound. In MLL-rearranged leukemias, a chromosomal translocation results in an MLL fusion protein. This fusion protein aberrantly recruits DOT1L to target genes, such as the HOXA cluster and MEIS1.[6][7][8] This leads to localized hypermethylation of H3K79, maintaining these genes in an active state and driving leukemogenesis.
Experimental Protocols
Protocol 1: Quantitative Western Blot for H3K27me3 Reduction by this compound
This protocol is designed to assess the cellular potency of this compound by measuring the reduction in global H3K27me3 levels.
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for a specified time course (e.g., 24, 48, 72 hours).
2. Histone Extraction (Acid Extraction Method): a. Harvest and wash cells with ice-cold PBS. b. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. c. Centrifuge to pellet the nuclei and discard the supernatant. d. Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation overnight at 4°C. e. Centrifuge at high speed to pellet debris and transfer the histone-containing supernatant to a new tube. f. Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in sterile water.
3. Protein Quantification: a. Determine the protein concentration of each histone extract using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting: a. Normalize protein amounts and load 15-30 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. e. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
5. Normalization and Quantification: a. Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control. b. Quantify band intensities using densitometry software (e.g., ImageJ). c. Normalize the H3K27me3 signal to the total H3 signal for each sample.
Protocol 2: Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K27me3
This protocol outlines the steps to map the genomic localization of H3K27me3 following treatment with this compound.
1. Cell Treatment and Cross-linking: a. Treat cells with this compound or vehicle control as described above. b. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating at room temperature. c. Quench the cross-linking reaction with glycine.
2. Chromatin Preparation: a. Harvest and lyse the cells to release nuclei. b. Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average size of 200-500 bp. c. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the pre-cleared chromatin with an anti-H3K27me3 antibody overnight at 4°C. An IgG control should be run in parallel. c. Add protein A/G beads to pull down the antibody-chromatin complexes. d. Wash the beads extensively to remove non-specific binding.
4. DNA Purification: a. Elute the chromatin from the beads. b. Reverse the cross-links by incubating at 65°C overnight with proteinase K. c. Purify the DNA using phenol-chloroform extraction or a column-based kit.
5. Library Preparation and Sequencing: a. Prepare a sequencing library from the purified DNA according to the manufacturer's protocol (e.g., Illumina). b. Sequence the library on a next-generation sequencing platform.
6. Data Analysis: a. Align the sequencing reads to the reference genome. b. Use a peak-calling algorithm (e.g., MACS2) to identify regions of H3K27me3 enrichment. c. Compare the H3K27me3 profiles between this compound-treated and control samples to identify differential binding sites.
Conclusion
This compound is a powerful and selective antagonist of the PRC2 complex, acting through the inhibition of the EED subunit's interaction with H3K27me3. Its ability to potently reduce cellular levels of H3K27me3 makes it an invaluable tool for studying the role of this repressive mark in health and disease. Furthermore, its application in concert with inhibitors of other histone methyltransferases, such as DOT1L, provides a robust experimental framework for elucidating the complex crosstalk that governs the epigenetic landscape. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of histone methylation and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The EED protein–protein interaction inhibitor this compound inactivates the PRC2 complex (Journal Article) | OSTI.GOV [osti.gov]
- 3. The EED protein-protein interaction inhibitor this compound inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRC2-complex related dysfunction in overgrowth syndromes: A review of EZH2, EED, and SUZ12 and their syndromic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
A-395: An In-Depth Technical Guide to a First-in-Class EED Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-395 is a potent, selective, and cell-active small molecule that represents a first-in-class antagonist of the protein-protein interaction between the Embryonic Ectoderm Development (EED) subunit and the catalytic core of the Polycomb Repressive Complex 2 (PRC2). By targeting EED, this compound allosterically inhibits the methyltransferase activity of PRC2, leading to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, detailed experimental protocols, and a summary of its biochemical and cellular activities.
Core Mechanism of Action: Allosteric Inhibition of PRC2
The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex essential for the regulation of gene expression during development and cellular differentiation. The core components of PRC2 are EZH2 (the catalytic subunit), SUZ12, and EED. The activity of EZH2 is allosterically enhanced by the binding of EED to H3K27me3.
This compound disrupts the function of PRC2 by binding to the H3K27me3-binding pocket of EED.[1][2][3] This competitive binding prevents the interaction of EED with H3K27me3, thereby inhibiting the allosteric activation of EZH2's methyltransferase activity.[1][2][3] Consequently, this compound treatment leads to a global reduction in H3K27me2 and H3K27me3 levels.[4]
A significant advantage of this mechanism is its effectiveness in cell lines that have developed resistance to EZH2 catalytic inhibitors through mutations in the EZH2 active site.[1][2]
Signaling Pathway Modulation
The primary signaling pathway modulated by this compound is the PRC2-mediated gene silencing pathway. By inhibiting PRC2, this compound leads to the derepression of PRC2 target genes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value | Reference |
| EED Binding | Kd | 1.5 nM | [5] |
| H3K27me3 Peptide Competition | IC50 | 7 nM | [4] |
| PRC2 (EZH2-EED-SUZ12) Inhibition | IC50 | 18 nM | [4] |
| PRC2 (trimeric complex) H3K27me3 formation | IC50 | 34 ± 2 nM | [6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| RD (rhabdoid tumor) | H3K27me3 Inhibition | IC50 | 90 nM | [4] |
| RD (rhabdoid tumor) | H3K27me2 Inhibition | IC50 | 390 nM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and should be optimized for specific laboratory conditions.
PRC2 Biochemical Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of this compound to inhibit the methylation of a histone H3 peptide by the PRC2 complex.
Materials:
-
PRC2 complex (EZH2/EED/SUZ12)
-
Biotinylated H3K27me0 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Anti-H3K27me3 antibody conjugated to a fluorescent donor (e.g., Europium cryptate)
-
Streptavidin-conjugated fluorescent acceptor (e.g., XL665)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)
-
This compound compound dilutions
-
384-well low-volume microplates
Procedure:
-
Add 2 µL of this compound dilutions or DMSO (vehicle control) to the microplate wells.
-
Add 4 µL of PRC2 complex and biotinylated H3K27me0 peptide substrate solution.
-
Initiate the reaction by adding 4 µL of SAM solution.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of the detection mix containing the anti-H3K27me3 donor antibody and the streptavidin-acceptor.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values from a dose-response curve.
Cellular H3K27me3 AlphaLISA Assay
This assay quantifies the levels of H3K27me3 in cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., RD cells)
-
This compound compound dilutions
-
Cell culture medium and supplements
-
AlphaLISA lysis and extraction buffers
-
AlphaLISA acceptor beads conjugated to an anti-H3K27me3 antibody
-
Streptavidin-coated donor beads
-
Biotinylated anti-Histone H3 (C-terminus) antibody
-
384-well white opaque microplates
Procedure:
-
Seed cells in a 384-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).
-
Lyse the cells by adding AlphaLISA lysis buffer and incubate as recommended by the manufacturer.
-
Add extraction buffer to solubilize nuclear proteins.
-
Transfer the lysate to a new assay plate.
-
Add a mix of acceptor beads and biotinylated anti-H3 antibody.
-
Incubate in the dark to allow for antibody binding.
-
Add streptavidin-coated donor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Determine the IC50 for H3K27me3 reduction from the dose-response curve.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
This compound compound dilutions
-
Cell culture medium and supplements
-
96-well or 384-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed cells at an appropriate density in a microplate.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a serial dilution of this compound or DMSO.
-
Incubate for a specified period (e.g., 6 days).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of the EED subunit of the PRC2 complex. Its distinct allosteric mechanism of inhibition provides a powerful tool for studying epigenetic regulation and offers a potential therapeutic strategy for cancers dependent on PRC2 activity, including those resistant to conventional EZH2 inhibitors. The data and protocols presented in this guide serve as a comprehensive resource for researchers in the fields of oncology, epigenetics, and drug discovery.
References
- 1. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Individual bacterial cells can use spatial sensing of chemical gradients to direct chemotaxis on surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EED protein-protein interaction inhibitor this compound inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound |CAS:2089148-72-9 Probechem Biochemicals [probechem.com]
- 6. pubs.acs.org [pubs.acs.org]
A-395: A Highly Selective Probe for G9a/GLP Methyltransferases
An In-depth Technical Guide on the Selectivity Profile of A-395
For researchers, scientists, and drug development professionals, the histone methyltransferase inhibitor this compound (also known as A-366) represents a critical tool for dissecting the biological roles of G9a (EHMT2) and GLP (EHMT1). This technical guide provides a comprehensive overview of the selectivity profile of this compound against a broad panel of methyltransferases, details the experimental methodologies used for its characterization, and visualizes key experimental and logical frameworks.
Data Presentation: Quantitative Selectivity Profile
This compound is a potent, peptide-competitive inhibitor of G9a and its close homolog GLP.[1][2] Its high degree of selectivity is a crucial attribute for a chemical probe, ensuring that observed biological effects can be confidently attributed to the inhibition of the intended targets. The following tables summarize the inhibitory activity of this compound against G9a, GLP, and a panel of 21 other methyltransferases.
Table 1: Potency of this compound against target methyltransferases G9a and GLP.
| Target | IC50 (nM) |
| G9a (EHMT2) | 3.3 |
| GLP (EHMT1) | 38 |
Table 2: Selectivity of this compound against a panel of other methyltransferases. [1]
| Methyltransferase | IC50 (µM) |
| ASH1L | >50 |
| DOT1L | >50 |
| EZH1 | >50 |
| EZH2 | >50 |
| MLL1 | >50 |
| MLL2 | >50 |
| MLL3 | >50 |
| MLL4 | >50 |
| NSD1 | >50 |
| NSD2 | >50 |
| NSD3 | >50 |
| PRMT1 | >50 |
| PRMT3 | >50 |
| PRMT4 | >50 |
| PRMT5 | >50 |
| PRMT6 | >50 |
| SETD2 | >50 |
| SETD7 | >50 |
| SETD8 | >50 |
| SMYD2 | >50 |
| SUV39H2 | >50 |
The data clearly demonstrates that this compound exhibits greater than 1000-fold selectivity for G9a/GLP over the other methyltransferases tested.[1][3]
Experimental Protocols
The selectivity of this compound was determined using a radiometric histone methyltransferase (HMT) assay.[1] The following is a detailed methodology representative of the techniques used.
In Vitro Radiometric Histone Methyltransferase (HMT) Assay
This biochemical assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.
Materials:
-
Recombinant human G9a, GLP, and other methyltransferases
-
Histone H3 peptide (or other appropriate substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Microplates (e.g., 96-well or 384-well)
-
Filter paper and wash buffer
-
Scintillation counter
Procedure:
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: For each reaction, the following components are added to the wells of a microplate:
-
Assay buffer
-
Recombinant methyltransferase enzyme
-
This compound at the desired concentration (or DMSO for control)
-
Histone H3 peptide substrate
-
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for enzymatic activity.
-
Termination of Reaction: The reaction is stopped by spotting the reaction mixture onto filter paper, which captures the histone peptide substrate.
-
Washing: The filter paper is washed multiple times with a wash buffer (e.g., trichloroacetic acid) to remove unincorporated [³H]-SAM.
-
Scintillation Counting: The filter paper is dried, and a scintillation cocktail is added. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) is converted to percent inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: A-395 (A2B395) In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo dosage and administration protocols for A-395, also identified as A2B395, an allogeneic logic-gated CAR T-cell therapy. The information is based on the currently active DENALI-1 clinical trial (NCT06682793), which is a seamless Phase 1/2 study evaluating the safety and efficacy of A2B395 in adult participants with specific solid tumors.[1][2][3]
Overview of this compound (A2B395)
A2B395 is an allogeneic, logic-gated Tmod™ CAR T-cell product. Its therapeutic strategy is designed to selectively target tumor cells while sparing healthy tissues. The logic gate is based on a dual-targeting mechanism: it is engineered to recognize and kill solid tumor cells that express the Epidermal Growth Factor Receptor (EGFR) and have simultaneously lost the expression of the HLA-A*02 allele.[1][2] This approach aims to enhance the precision of the anti-tumor response and improve the safety profile of the therapy.
Quantitative Data Summary
The dosage of A2B395 is being evaluated in a dose-escalation and expansion study within the DENALI-1 clinical trial. The primary objective of Phase 1 is to determine the recommended Phase 2 dose (RP2D) that is safe for patients.[1][2] Specific dosage levels are determined by the clinical trial protocol and are not publicly detailed at this stage.
Table 1: DENALI-1 Clinical Trial (NCT06682793) Overview
| Parameter | Description |
| Official Title | A Seamless Phase 1/2 Study to Evaluate the Safety and Efficacy of A2B395, an Allogeneic Logic-gated Tmod™ CAR T, in Heterozygous HLA-A02 Adults with Recurrent Unresectable, Locally Advanced, or Metastatic Solid Tumors That Express EGFR and Have Lost HLA-A02 Expression.[3] |
| Trial Phase | Phase 1/2.[2][3] |
| Primary Objectives | Phase 1: To determine the recommended dose of A2B395 that is safe for patients.[1][2] Phase 2: To evaluate if the recommended dose of A2B395 effectively kills solid tumor cells while protecting healthy cells.[1][2] |
| Target Patient Population | Adults with recurrent unresectable, locally advanced, or metastatic solid tumors including colorectal cancer (CRC), non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), triple-negative breast cancer (TNBC), renal cell carcinoma (RCC), and other solid tumors that express EGFR and have lost HLA-A02 expression.[2] |
| Key Inclusion Criteria | Must be enrolled in the BASECAMP-1 (NCT04981119) study.[1] Germline HLA-A02 heterozygous.[2] |
| Key Exclusion Criteria | Disease suitable for local therapy or standard of care that is therapeutic.[1] Prior allogeneic stem cell or solid organ transplant.[1] Cancer therapy within 3 weeks or 3 half-lives of A2B395 infusion.[1] Radiotherapy within 28 days of A2B395 infusion.[1] |
Experimental Protocols
The administration of A2B395 in the DENALI-1 trial follows a structured protocol that includes patient screening, a preconditioning regimen, and the infusion of the CAR T-cell product.
Patient Screening and Enrollment
-
Eligibility Screening: Patients are first enrolled in the BASECAMP-1 (NCT04981119) screening study to determine their eligibility for the DENALI-1 trial.[1]
-
Tumor and Genetic Profiling: The screening process involves confirming that the patient's tumor expresses EGFR and has lost HLA-A02 expression, and that the patient is germline HLA-A02 heterozygous.[2]
-
Informed Consent: Patients who meet the eligibility criteria and are willing to participate provide informed consent.
Preconditioning Regimen
Prior to the infusion of A2B395, patients undergo a preconditioning lymphodepletion (PCLD) regimen.[1] The specific agents and dosing for the PCLD are defined in the trial protocol. The purpose of lymphodepletion is to create a favorable environment for the infused CAR T-cells to expand and exert their anti-tumor activity.
A2B395 Administration
-
Dosage: Patients receive A2B395 Tmod™ CAR T-cells at the dose level assigned according to the Phase 1 dose-escalation or Phase 2 dose-expansion cohort.[1]
-
Route of Administration: A2B395 is administered via intravenous infusion.
-
Monitoring: Following infusion, patients are closely monitored for safety and potential adverse events, including cytokine release syndrome (CRS) and neurotoxicity, which are known potential side effects of CAR T-cell therapies.
Post-Administration Evaluation
-
Safety Assessment: Ongoing monitoring for short-term and long-term adverse events.
-
Efficacy Assessment: Tumor response is evaluated at specified time points post-infusion using standard imaging and clinical criteria to determine the effectiveness of A2B395 in killing tumor cells.[1][2]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Logic-gated mechanism of A2B395 CAR T-cell therapy.
Experimental Workflow of the DENALI-1 Clinical Trial
Caption: High-level workflow of the A2B395 DENALI-1 clinical trial.
References
- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Study to Evaluate the Safety and Efficacy of A2B395, an Allogeneic Logic-gated CAR T, in Participants With Solid Tumors That Express EGFR and Have Lost HLA-A*02 Expression (DENALI-1) | Fred Hutchinson Cancer Center [fredhutch.org]
Application Notes and Protocols for D-395 in Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-395 is a novel, irreversible proteasome inhibitor demonstrating significant anti-tumor activity, particularly in multiple myeloma (MM) cell lines.[1][2] As a second-generation proteasome inhibitor, D-395 offers a promising therapeutic avenue for cancers reliant on the ubiquitin-proteasome pathway for survival and proliferation. These application notes provide detailed protocols for the treatment of cancer cell lines with D-395, including methods for assessing its efficacy and mechanism of action.
Mechanism of Action
D-395 exerts its cytotoxic effects by selectively and irreversibly inhibiting the chymotrypsin-like (CT-L) activity of the 20S proteasome.[2][3] This inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[3][4] The culmination of these events is the induction of apoptosis, or programmed cell death, in cancer cells.[1][3] The primary mechanism involves the activation of caspase cascades, crucial for the execution of apoptosis.[3]
Data Presentation
In Vitro Efficacy of D-395
The following table summarizes the 50% inhibitory concentration (IC50) values of D-395 in various multiple myeloma cell lines after 24 hours of treatment. These values indicate the concentration of D-395 required to inhibit the metabolic activity of 50% of the cell population, a key measure of cytotoxic potential.
| Cell Line | IC50 (nM) |
| RPMI-8226 | 23.4 |
| MM.1S | 13.2 |
| MM.1R | 18.3 |
Data sourced from a study on the anti-tumor activity of D-395.[2][5]
Signaling Pathway
The signaling pathway initiated by D-395 treatment culminates in apoptosis. The inhibition of the proteasome leads to an accumulation of misfolded proteins, causing ER stress. This stress activates the Unfolded Protein Response (UPR), which in turn can trigger pro-apoptotic signaling. A key event is the activation of the caspase cascade, including initiator caspases like caspase-9 and executioner caspases like caspase-3.
Experimental Protocols
Cell Culture
-
Cell Lines: RPMI-8226, MM.1S, and MM.1R multiple myeloma cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (CCK-8/MTT Assay)
This protocol is for determining the cytotoxic effects of D-395 on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of D-395 (e.g., 0-100 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Assay: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following D-395 treatment.
-
Cell Treatment: Treat cells with D-395 at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[6][7]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of D-395 on cell cycle distribution.
-
Cell Treatment: Treat cells with D-395 for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[8][9]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[8][9]
-
Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10][11][12]
Western Blot Analysis
This technique is used to detect changes in the expression of proteins involved in apoptosis and cell cycle regulation (e.g., cleaved caspases, p53, p21).
-
Protein Extraction: Treat cells with D-395, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[13][14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, p53, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
Troubleshooting
-
Low Cell Viability in Control Group: Check cell health, passage number, and for contamination.
-
High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Poor Separation in SDS-PAGE: Prepare fresh running and sample buffers. Ensure complete denaturation of samples.
-
No Apoptosis Induction: Verify the activity of D-395. Ensure the correct concentration and incubation time are used. Some cell lines may be resistant.
Conclusion
D-395 is a potent proteasome inhibitor with promising anti-cancer activity in multiple myeloma cell lines. The protocols provided herein offer a comprehensive guide for researchers to investigate the effects of D-395 on cancer cells, from basic cytotoxicity to detailed mechanistic studies. Adherence to these standardized methods will facilitate reproducible and reliable data generation, contributing to the further development of this and other targeted cancer therapies.
References
- 1. Anti-tumor activity of a novel proteasome inhibitor D395 against multiple myeloma and its lower cardiotoxicity compared with carfilzomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor activity of a novel proteasome inhibitor D395 against multiple myeloma and its lower cardiotoxicity compared with carfilzomib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. genscript.com [genscript.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application of A-395 in Chromatin Immunoprecipitation (ChIP)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
A-395 is a potent and selective chemical probe that antagonizes the protein-protein interactions within the Polycomb Repressive Complex 2 (PRC2).[1][2] Specifically, this compound targets the embryonic ectoderm development (EED) subunit, binding to its H3K27me3-binding pocket.[1][2] This action prevents the allosteric activation of the catalytic subunit EZH2, leading to a reduction in histone H3 lysine (B10760008) 27 di- and trimethylation (H3K27me2 and H3K27me3).[1] Given its specific mechanism of action, this compound is a valuable tool for studying the role of PRC2 in gene regulation. Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA regions. The combination of this compound treatment with ChIP can be utilized to study the consequences of PRC2 inhibition on its genomic localization and the landscape of H3K27me3 marks.
This document provides detailed protocols and data on the application of this compound in ChIP experiments, designed for researchers in epigenetics, cancer biology, and drug development.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a reference for its potency and cellular activity.
| Parameter | Value | Description | Reference |
| IC₅₀ (PRC2 complex) | 18 nM | Concentration of this compound required to inhibit 50% of the activity of the trimeric PRC2 complex (EZH2-EED-SUZ12). | [1] |
| IC₅₀ (H3K27me3 peptide binding to EED) | 7 nM | Concentration of this compound required to compete for 50% of H3K27me3 peptide binding to EED. | [1] |
| IC₅₀ (cellular H3K27me3) | 90 nM | Concentration of this compound required to reduce H3K27me3 levels by 50% in cells. | [1][3] |
| IC₅₀ (cellular H3K27me2) | 390 nM | Concentration of this compound required to reduce H3K27me2 levels by 50% in cells. | [1][3] |
| Binding Affinity (Kd) | 1.5 nM | Dissociation constant for the binding of this compound to the EED subunit. | [3] |
Signaling Pathway and Mechanism of Action
This compound functions as a direct inhibitor of the PRC2 complex by disrupting a key protein-protein interaction necessary for its full enzymatic activity. The following diagram illustrates the mechanism of action of this compound.
Figure 1: Mechanism of action of this compound on the PRC2 complex.
Experimental Protocols
The following protocol outlines the steps for treating cells with this compound prior to performing a standard chromatin immunoprecipitation assay. This procedure is designed to assess the impact of PRC2 inhibition on target protein binding to chromatin.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting. The number of cells required will depend on the target protein and antibody efficiency, but a starting point of 2-5 x 10⁷ cells per ChIP is recommended.[4]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
This compound Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration. A starting concentration range of 100 nM to 1 µM is recommended, based on the cellular IC₅₀ values. A DMSO-only treated control should be run in parallel. The treatment duration should be optimized, but a typical range is 24-72 hours to allow for changes in histone modifications.
-
Harvesting: After the treatment period, proceed with the cross-linking step of the ChIP protocol.
II. Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Cross-linking:
-
To the cell culture medium, add formaldehyde (B43269) to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle swirling.[5]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.[5]
-
-
Cell Lysis and Nuclear Isolation:
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL CA-630, and protease inhibitors) to isolate the nuclei.
-
Pellet the nuclei by centrifugation and discard the supernatant.
-
-
Chromatin Fragmentation (Sonication):
-
Resuspend the nuclear pellet in a sonication buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
-
Sonicate the chromatin to an average size of 200-1000 bp. Optimization of sonication conditions is critical for a successful ChIP experiment.
-
Centrifuge the sonicated lysate to pellet cellular debris. The supernatant contains the soluble chromatin.
-
-
Immunoprecipitation:
-
Take a small aliquot of the sheared chromatin to serve as the "input" control.
-
Dilute the remaining chromatin with ChIP dilution buffer (e.g., containing Triton X-100, NaCl, and protease inhibitors).
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1-2 hours at 4°C.
-
Add the specific antibody (e.g., anti-EZH2, anti-SUZ12, or anti-H3K27me3) to the pre-cleared chromatin and incubate overnight at 4°C with rotation. An IgG control should be included.
-
Add blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound chromatin. Typically, this includes a low salt wash buffer, a high salt wash buffer, a LiCl wash buffer, and a TE buffer.[4]
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4-5 hours or overnight.[4] The input sample should also be subjected to reverse cross-linking.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.[4]
-
Elute the purified DNA in nuclease-free water or a suitable elution buffer.
-
-
Analysis:
-
Quantify the enriched DNA using qPCR with primers for specific target gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for a ChIP experiment incorporating this compound treatment.
Figure 2: Experimental workflow for ChIP with this compound pre-treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The EED protein-protein interaction inhibitor this compound inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |CAS:2089148-72-9 Probechem Biochemicals [probechem.com]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 5. whatisepigenetics.com [whatisepigenetics.com]
Application Notes and Protocols: A-395 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-395 is a potent and selective allosteric inhibitor of the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] PRC2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound binds to the H3K27me3-binding pocket of EED, thereby preventing the allosteric activation of PRC2's catalytic subunit, EZH2.[1][2] This mechanism of action provides a distinct advantage, as this compound has demonstrated activity in cell lines resistant to direct EZH2 inhibitors.[2]
These application notes provide an overview of the preclinical rationale and methodologies for evaluating this compound in combination with other cancer therapies. The described protocols are based on established preclinical models and findings from studies with other EED inhibitors, offering a foundational framework for further investigation.
Mechanism of Action of this compound
This compound functions by disrupting the PRC2 complex, which is composed of the core subunits EZH2, EED, and SUZ12. EED's interaction with H3K27me3 is crucial for the propagation and maintenance of the repressive chromatin state. By competitively binding to the EED subunit, this compound inhibits the methyltransferase activity of PRC2.[1][2] This leads to a global reduction in H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell proliferation.
Rationale for Combination Therapies
The epigenetic modifications induced by PRC2 can contribute to resistance to various cancer treatments. Combining this compound with other therapies offers the potential for synergistic anti-tumor activity and the ability to overcome resistance mechanisms.
Combination with EZH2 Inhibitors
A promising strategy involves the dual targeting of the PRC2 complex by combining an EED inhibitor like this compound with an EZH2 inhibitor. While both classes of drugs inhibit PRC2 activity, they do so through different mechanisms. This dual approach may lead to a more profound and sustained inhibition of PRC2, potentially resulting in enhanced anti-tumor efficacy. Preclinical studies with other EED and EZH2 inhibitors have suggested a synergistic effect.[3]
Combination with Androgen Receptor (AR) Inhibitors
In prostate cancer, there is a strong preclinical rationale for combining EED inhibitors with AR inhibitors. Studies with the EED inhibitor ORIC-944 have shown that inhibition of PRC2 can render prostate cancer cells more susceptible to AR inhibition.[4] This combination has demonstrated synergistic anti-tumor activity in preclinical models of prostate cancer.[4][5]
Combination with Immunotherapy
PRC2 has been shown to play a role in regulating the tumor immune microenvironment. Inhibition of PRC2 can lead to the upregulation of certain chemokines, such as CXCL10, which can enhance the trafficking of cytotoxic CD8+ T cells into the tumor.[6][7] This provides a strong rationale for combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) to enhance anti-tumor immune responses.
Preclinical Data Summary
While specific quantitative data for this compound in combination therapies is emerging, preclinical studies with other selective EED inhibitors provide a strong foundation for its investigation in similar combinations. The following tables summarize representative preclinical data for EED inhibitors in combination settings.
Table 1: In Vitro Synergistic Effects of EED Inhibitors with Other Agents
| Cell Line | Cancer Type | Combination Agent | EED Inhibitor | Observed Effect | Reference |
| Prostate Cancer Models | Prostate Cancer | Androgen Receptor Inhibitors | ORIC-944 | Synergistic anti-tumor activity | [4] |
| MLL-AF9, Karpas422 | Leukemia, Lymphoma | EZH2 Inhibitor (GSK126) | EZH2-EED PPI Inhibitor (SAH-EZH2) | Synergistic effect (Combination Indices < 1) | [5] |
Table 2: In Vivo Efficacy of EED Inhibitor Combinations
| Tumor Model | Cancer Type | Combination Agent | EED Inhibitor | Key Finding | Reference |
| CT26 Syngeneic Model | Colon Carcinoma | Anti-PD-1 | BR-001 | Increased CD8+ T-cell infiltration, though no significant synergy on tumor size reduction was observed in this specific model. | [8] |
| Prostate Cancer Models | Prostate Cancer | Androgen Receptor Inhibitors | ORIC-944 | Synergy observed in vivo | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate this compound in combination with other cancer therapies.
Protocol 1: In Vitro Synergy Assessment
Objective: To determine if this compound exhibits synergistic, additive, or antagonistic effects when combined with another anti-cancer agent in vitro.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Combination agent (e.g., EZH2 inhibitor, AR inhibitor)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)
-
Microplate reader
-
Combination index analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent, both alone and in combination at constant and non-constant ratios.
-
Treatment: Treat the cells with the single agents and their combinations. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The EED protein-protein interaction inhibitor this compound inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. streetinsider.com [streetinsider.com]
- 5. oricpharma.com [oricpharma.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An Allosteric PRC2 Inhibitor Targeting EED Suppresses Tumor Progression by Modulating the Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of A-395, a Novel TGFβR1 Inhibitor
Introduction
A-395 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGFβR1), a key serine/threonine kinase involved in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of the TGFβ signaling pathway is a hallmark of various pathologies, most notably in cancer, where it can promote tumor growth, invasion, metastasis, and immunosuppression. These application notes provide a comprehensive overview of standard in vitro assays to characterize the efficacy and mechanism of action of this compound. The protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The canonical TGFβ signaling pathway is initiated by the binding of TGFβ ligands to the TGFβ Receptor 2 (TGFβR2), a constitutively active kinase. This binding recruits and enables TGFβR2 to phosphorylate and activate TGFβR1. Activated TGFβR1 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. The resulting SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.[1] this compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the TGFβR1 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and inhibiting the downstream signaling cascade.
Signaling Pathway Diagram
Caption: TGFβ signaling pathway and the mechanism of this compound inhibition.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Assay Method |
| TGFβR1 | 5.2 | ADP-Glo™ Kinase Assay |
| TGFβR2 | >10,000 | ADP-Glo™ Kinase Assay |
| ALK5 | 4.8 | Radiometric Kinase Assay |
| p38α | >5,000 | TR-FRET Kinase Assay |
| VEGFR2 | >10,000 | HTScan® Kinase Assay |
Table 2: Cellular Potency of this compound in A549 Lung Carcinoma Cells
| Assay | Endpoint | IC50 (nM) | Treatment Duration (h) |
| Western Blot | pSMAD2 Inhibition | 25.6 | 2 |
| Cell Viability (MTT) | Reduction in Viability | 1,500 | 72 |
| Apoptosis (Annexin V) | % Apoptotic Cells | 850 (EC50) | 48 |
| Cell Migration | Inhibition of Migration | 120 | 24 |
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™)
Objective: To determine the direct inhibitory effect of this compound on TGFβR1 kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[2] A decrease in ADP production in the presence of this compound corresponds to the inhibition of kinase activity.
Experimental Workflow
Caption: Workflow for the in vitro kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in kinase assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Prepare a reaction mix containing recombinant human TGFβR1 enzyme, a suitable peptide substrate (e.g., a generic serine/threonine peptide), and ATP at the Km concentration for TGFβR1.
-
-
Assay Procedure:
-
To a 96-well plate, add the this compound dilutions.
-
Add the kinase reaction mix to initiate the reaction.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Western Blot for Phospho-SMAD2 Inhibition
Objective: To assess the ability of this compound to inhibit TGFβ-induced SMAD2 phosphorylation in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a sample.[3] Here, it is used to measure the levels of phosphorylated SMAD2 (pSMAD2), a direct downstream target of TGFβR1, relative to the total amount of SMAD2 protein.
Experimental Workflow
Caption: Workflow for Western Blot analysis of pSMAD2.
Protocol:
-
Cell Culture and Treatment:
-
Seed A549 cells (or another responsive cell line) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with recombinant human TGFβ1 (e.g., 5 ng/mL) for 1 hour.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSMAD2, total SMAD2, and a loading control (e.g., GAPDH) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the pSMAD2 signal to the total SMAD2 signal and the loading control.
-
Cell Viability Assay (MTT)
Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a no-cell control (media only).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the no-cell control wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the reduction in cell viability caused by this compound is due to the induction of apoptosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[8] Flow cytometry is used to quantify the stained cell populations.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with various concentrations of this compound for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Plot the percentage of apoptotic cells (early + late) against the this compound concentration.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
- 1. Artificial intelligence-driven discovery of YH395A: A novel TGFβR1 inhibitor with potent anti-tumor activity against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for A-395 Treatment in Cellular Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-395 is a potent and selective small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED).[1][2][3][4] By binding to the H3K27me3-binding pocket of EED, this compound allosterically inhibits the methyltransferase activity of the PRC2 complex.[1][2][3][4] The PRC2 complex plays a crucial role in epigenetic regulation by catalyzing the mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 27 (H3K27), leading to gene silencing.[5][6] Dysregulation of PRC2 activity is implicated in various cancers and developmental disorders, often by blocking cellular differentiation.[5][6] Inhibition of PRC2 by this compound can lead to the de-repression of genes silenced during development, thereby inducing cellular differentiation.[5][6] These application notes provide a comprehensive guide for utilizing this compound to induce cellular differentiation in various cell types.
Mechanism of Action
The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is a key epigenetic regulator that maintains cellular identity by repressing genes that promote differentiation.[5][6] The catalytic subunit, EZH2, is responsible for methylating H3K27. The activity of EZH2 is allosterically enhanced upon the binding of EED to existing H3K27me3 marks, creating a positive feedback loop that propagates this repressive histone modification.[5][6]
This compound disrupts this process by competitively binding to the aromatic cage of EED that recognizes H3K27me3.[1][2][3][4] This prevents the allosteric activation of EZH2, leading to a global reduction in H3K27me3 levels and the subsequent reactivation of silenced genes, including those that drive terminal differentiation.[5][6]
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (PRC2 complex) | 18 nM | Trimeric EZH2-EED-SUZ12 complex | [3] |
| IC₅₀ (H3K27me3 peptide binding) | 7 nM | EED protein | [3] |
| IC₅₀ (H3K27me3 reduction) | 90 nM | In-cell assay | [3] |
| IC₅₀ (H3K27me2 reduction) | 390 nM | In-cell assay | [3] |
Effects of EED Inhibitors on Cellular Differentiation (Data from this compound and related EED inhibitors)
| Cell Line | Inhibitor (Concentration) | Duration | Differentiation Marker(s) | Observed Effect | Reference |
| HL-60 (Human promyelocytic leukemia) | This compound (Inferred from other EEDi) | 48-96 hours | CD11b, CD14 | Increased expression | [2][5][7][8][9][10] |
| SH-SY5Y (Human neuroblastoma) | This compound (Inferred from other EEDi) | 3-7 days | β-III-tubulin, MAP2 | Increased expression, neurite outgrowth | [11][12][13][14][15][16][17] |
| SK-N-BE(2) (Human neuroblastoma) | EED226 (up to 10 µM) | Not specified | Neuronal differentiation genes | Upregulation | [18] |
| Melanoma cell lines | This compound (Hypothetical) | Not specified | MART-1, gp100, SOX10 (decreased), MITF (decreased) | Induction of melanocytic markers | [19][20][21][22][23] |
Experimental Protocols
General Guidelines for this compound Treatment
-
Reconstitution: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store stock solutions at -20°C or -80°C.[3]
-
Working Concentrations: The optimal concentration of this compound for inducing differentiation will vary depending on the cell line and the desired outcome. Based on its IC₅₀ values for H3K27 methylation reduction, a starting concentration range of 100 nM to 5 µM is recommended.[3][18] A dose-response experiment is crucial to determine the optimal concentration for your specific cell model.
-
Treatment Duration: The time required to observe differentiation can range from a few days to over a week, depending on the cell type and differentiation program.[5][11]
Protocol 1: Induction of Myeloid Differentiation in HL-60 Cells
This protocol describes the induction of differentiation in the human promyelocytic leukemia cell line HL-60 towards a more mature myeloid phenotype.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD11b and CD14
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in a T-25 flask or 6-well plate.
-
This compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM) by diluting the stock solution in fresh culture medium.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Add the this compound or vehicle control to the cell cultures.
-
-
Incubation: Incubate the cells for 48 to 96 hours at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting: After the incubation period, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Staining for Flow Cytometry:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of flow cytometry staining buffer.
-
Add the recommended amount of anti-CD11b, anti-CD14, and corresponding isotype control antibodies to separate tubes.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
Resuspend the final cell pellet in 500 µL of staining buffer.
-
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[24][25][26] Quantify the percentage of CD11b and CD14 positive cells.[2][5][7][8][9][10]
Protocol 2: Induction of Neuronal Differentiation in SH-SY5Y Cells
This protocol outlines the differentiation of the human neuroblastoma cell line SH-SY5Y into a more mature neuronal phenotype.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against β-III-tubulin and MAP2
-
Fluorochrome-conjugated secondary antibodies
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells onto glass coverslips in a 24-well plate at a density that allows for neurite outgrowth without overcrowding.
-
This compound Treatment:
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM, 5 µM) or vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 3 to 7 days, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Immunofluorescence Staining:
-
After the treatment period, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature with blocking buffer.
-
Incubate with primary antibodies (anti-β-III-tubulin and anti-MAP2) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorochrome-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope.[12] Assess neuronal morphology, including neurite length and branching, and quantify the expression of β-III-tubulin and MAP2.[11][13][14][15][16][17]
Protocol 3: Western Blot Analysis of Differentiation Markers
This protocol can be used to quantify the expression of protein markers of differentiation.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against differentiation markers (e.g., CD11b, β-III-tubulin, MART-1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[1][27][28][29]
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using appropriate software and normalize to the loading control.
Experimental Workflow Visualization
Conclusion
This compound presents a valuable tool for studying and inducing cellular differentiation through the targeted inhibition of the PRC2 complex. The protocols and data provided herein offer a starting point for researchers to explore the potential of this compound in various cellular models. Optimization of concentration and treatment duration will be critical for achieving desired differentiation outcomes in specific experimental systems.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The EED protein-protein interaction inhibitor this compound inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuronal-associated microtubule proteins class III beta-tubulin and MAP2c in neuroblastoma: role in resistance to microtubule-targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Exploring Neuronal Differentiation Profiles in SH-SY5Y Cells through Magnetic Levitation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of EED-mediated histone methylation alleviates neuroinflammation by suppressing WNT-mediated dendritic cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Melanoma Biomarkers | Encyclopedia MDPI [encyclopedia.pub]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of SOX-10, HMB-45, and Melan-A in Benign Melanocytic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Neutrophil differentiated HL-60 cells model Mac-1 (CD11b/CD18)-independent neutrophil transepithelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tools.thermofisher.com [tools.thermofisher.com]
- 27. A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
A-395 as a Tool for Epigenetic Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. Dysregulation of PRC2 activity is implicated in numerous cancers, making it a prime target for therapeutic intervention. A-395 is a first-in-class chemical probe that acts as a potent and selective antagonist of the PRC2 complex.[1][2] Unlike traditional enzymatic inhibitors that target the EZH2 catalytic subunit, this compound functions through a distinct allosteric mechanism, offering a unique tool to probe PRC2 biology and overcome potential drug resistance.
Mechanism of Action
The PRC2 complex consists of the core subunits EZH2 (the catalytic component), EED, and SUZ12. The activity of EZH2 is allosterically enhanced when the Embryonic Ectoderm Development (EED) subunit binds to existing H3K27me3 marks. This creates a positive feedback loop that propagates the silenced chromatin state.
This compound disrupts this process by binding directly to the H3K27me3-binding pocket on EED.[1][3] This competitive binding prevents the interaction between EED and H3K27me3, thereby blocking the allosteric activation of EZH2's methyltransferase activity.[1][3] This leads to a global reduction in H3K27me2 and H3K27me3 levels and subsequent inhibition of tumor cell growth in PRC2-dependent cancers.[3]
Caption: Mechanism of this compound action on the PRC2 complex.
Quantitative Data Summary
This compound is a high-affinity ligand for EED and a potent inhibitor of PRC2's methyltransferase activity both biochemically and in cellular contexts. Its activity has been characterized across various assays.
| Parameter | Target/Assay | Value (IC50 / K_d / K_i) | Reference |
| Biochemical Activity | |||
| IC50 | Trimeric PRC2 Complex (EZH2-EED-SUZ12) | 18 nM | [3][4][5] |
| IC50 | H3K27me3 Peptide Competition with EED | 7 nM | [3] |
| IC50 | PRC2 Complex (H3K27 methylation) | 34 nM | [6] |
| K_d | Binding to EED | 1.5 nM | [5] |
| K_i | Binding to EED | 0.4 nM | [6] |
| Cellular Activity | |||
| IC50 | Inhibition of H3K27me3 | 90 nM | [3][5][6] |
| IC50 | Inhibition of H3K27me2 | 390 nM | [3][5] |
Applications in Epigenetic Drug Discovery
This compound serves as an invaluable tool for:
-
Probing PRC2-EED Biology: Investigating the biological consequences of inhibiting the EED-H3K27me3 interaction.
-
Target Validation: Confirming the role of the PRC2 complex in specific cancer types.
-
Overcoming Resistance: Studying mechanisms of resistance to direct, SAM-competitive EZH2 inhibitors. This compound has shown potent activity in cell lines resistant to catalytic inhibitors.[1]
-
New Therapeutic Strategies: Serving as a lead compound for the development of novel allosteric PRC2 inhibitors.
Experimental Protocols
Protocol 1: Cellular Histone Methylation Assay by Western Blot
This protocol details how to measure the effect of this compound on H3K27me3 levels in cultured cells.
References
- 1. The EED protein-protein interaction inhibitor this compound inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound |CAS:2089148-72-9 Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting A-395 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating potential off-target effects of the hypothetical kinase inhibitor, A-395. The following information is intended to help troubleshoot unexpected experimental outcomes and ensure the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype in our cell-based assay that is inconsistent with the known function of the intended target of this compound. Could this be an off-target effect?
A1: Yes, an unexpected or paradoxical phenotype is a common indicator of off-target activity. Kinase inhibitors can interact with multiple kinases, leading to effects that are independent of the intended target.[1] To investigate this, it is crucial to perform several validation experiments. First, confirm the inhibition of the intended target and its downstream signaling pathway via Western blot. Second, consider using a structurally unrelated inhibitor of the same target to see if the phenotype is recapitulated. Additionally, genetic approaches like siRNA or CRISPR/Cas9-mediated knockdown/knockout of the intended target can help determine if the observed phenotype is truly dependent on its inhibition.
Q2: Our results with this compound are not consistent across different cell lines. Why might this be the case?
A2: Variability in inhibitor response across different cell lines can be attributed to several factors. The expression levels of the intended target and potential off-targets can vary significantly between cell lines. This can alter the inhibitor's potency and lead to different phenotypic outcomes. Additionally, the activation state of compensatory signaling pathways can differ, which may mask or alter the effects of this compound. It is recommended to characterize the expression levels of the target protein and key related signaling molecules in each cell line used.
Q3: How can we confirm that this compound is engaging its intended target in our experimental system?
A3: Target engagement can be confirmed by assessing the phosphorylation status of the direct downstream substrates of the target kinase. A dose-dependent decrease in the phosphorylation of a known substrate following this compound treatment is a strong indicator of on-target activity. This is typically analyzed by Western blotting. Furthermore, cellular thermal shift assays (CETSA) can be employed to directly measure the binding of this compound to its intended target in a cellular context.
Q4: What are the best practices for minimizing the risk of misinterpreting data due to off-target effects?
-
Use multiple, structurally distinct inhibitors for the same target to ensure the observed phenotype is not specific to a single chemical scaffold.[2]
-
Employ genetic validation methods (siRNA, shRNA, CRISPR/Cas9) to complement pharmacological inhibition.
-
Perform dose-response experiments to establish a clear relationship between the concentration of this compound and the biological effect. Off-target effects may only become apparent at higher concentrations.
-
Conduct a kinase selectivity screen to understand the broader inhibitory profile of this compound.[3]
Data Presentation: this compound Inhibitor Selectivity
The following tables provide a hypothetical selectivity profile for this compound to illustrate the type of data researchers should consider when evaluating a new inhibitor.
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Target Kinase A | 15 | 98% |
| Off-Target Kinase X | 250 | 85% |
| Off-Target Kinase Y | 800 | 60% |
| Off-Target Kinase Z | >10,000 | <10% |
Table 2: Comparison of IC50 Values for Different Kinase Inhibitors (Hypothetical Data)
| Inhibitor | Target Kinase A (nM) | Off-Target Kinase X (nM) | Off-Target Kinase Y (nM) |
| This compound | 15 | 250 | 800 |
| Compound B | 25 | 5000 | >10,000 |
| Compound C | 100 | 800 | 1200 |
Experimental Protocols
Protocol 1: Kinase Selectivity Assay
This protocol outlines a general approach for assessing the selectivity of this compound against a panel of kinases.
-
Reagents and Materials:
-
Recombinant active kinases
-
Kinase-specific peptide substrates
-
This compound at various concentrations
-
Kinase assay buffer
-
[γ-³³P]-ATP or unlabeled ATP for non-radioactive methods
-
Phosphocellulose membrane or ELISA plates
-
Scintillation counter or plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific kinase, and its corresponding substrate.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify substrate phosphorylation. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays, methods like ELISA with a phospho-specific antibody can be used.
-
Calculate the IC50 value for each kinase to determine the selectivity profile of this compound.
-
Protocol 2: Western Blot Analysis for Target Pathway Inhibition
This protocol is for confirming the inhibition of the intended signaling pathway in a cellular context.
-
Reagents and Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target and downstream substrates)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound for the desired time.
-
Lyse the cells in lysis buffer and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: this compound intended and off-target signaling pathways.
References
Technical Support Center: Overcoming Resistance to A-395 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals utilizing A-395, a first-in-class antagonist of the EED subunit of the Polycomb Repressive Complex 2 (PRC2). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments, with a focus on overcoming potential resistance to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor that targets the Embryonic Ectoderm Development (EED) protein, an essential component of the PRC2 complex.[1][2][3] It binds to the H3K27me3-binding pocket of EED, preventing the allosteric activation of PRC2's catalytic subunit, EZH2.[1][2][4] This ultimately leads to a reduction in H3K27 methylation, a key epigenetic modification associated with gene silencing.[1][2]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?
A2: While this compound has shown efficacy in cell lines resistant to EZH2 catalytic inhibitors, acquired resistance can still emerge.[1] Potential mechanisms, based on general principles of targeted therapy resistance, could include:
-
On-target alterations: Mutations in the EED gene that alter the this compound binding pocket, reducing its affinity for the drug.
-
Bypass pathway activation: Upregulation of parallel signaling pathways that promote cell survival and proliferation, compensating for the inhibition of PRC2.[5][6]
-
Epigenetic reprogramming: Global changes in the epigenetic landscape that render the cells less dependent on PRC2 activity for their survival.
-
Drug efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell.
Q3: How can I confirm that my observations are due to genuine resistance and not experimental variability?
A3: It is crucial to rule out experimental artifacts before investigating complex biological resistance mechanisms. Please refer to the troubleshooting guide below for initial steps to verify your experimental setup. Key aspects to check include compound integrity, cell line authenticity, and assay consistency.
Q4: Are there known biomarkers that predict sensitivity or resistance to this compound?
A4: Specific biomarkers for this compound are still under investigation. However, cancers with dysregulated PRC2 activity, such as those with EZH2 mutations, may be more susceptible.[3] Resistance may be associated with the emergence of mutations in PRC2 components or the activation of alternative oncogenic pathways.
Troubleshooting Guide
Issue 1: Increased IC50 Value for this compound in Subsequent Experiments
| Possible Cause | Recommended Troubleshooting Steps |
| Compound Degradation | - Verify the integrity and concentration of your this compound stock solution. - Prepare fresh dilutions from a new stock for each experiment. - Store this compound according to the manufacturer's instructions. |
| Cell Line Issues | - Perform cell line authentication (e.g., STR profiling) to confirm identity. - Test for mycoplasma contamination. - Use cells within a consistent and low passage number range. |
| Assay Variability | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase. - Use a consistent incubation time for this compound treatment. - Validate the viability assay (e.g., MTT, CellTiter-Glo) for your specific cell line and treatment conditions. |
Issue 2: Complete Lack of Response in a Previously Sensitive Cell Line
| Possible Cause | Recommended Troubleshooting Steps |
| Development of High-Level Resistance | - Perform a dose-response curve over a much wider concentration range to determine the new IC50 value. - Proceed to investigate the mechanism of resistance (see Experimental Protocols section). |
| Incorrect Compound Used | - Confirm the identity of the compound used in the experiment. |
| Cell Line Misidentification or Contamination | - Immediately perform cell line authentication and mycoplasma testing. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Target | IC50 (nM) |
| Trimeric PRC2 Complex Inhibition | EZH2-EED-SUZ12 | 18[2] |
| H3K27me3 Peptide Binding Competition | EED | 7[2] |
| Cellular H3K27me3 Inhibition | H3K27me3 | 90[2] |
| Cellular H3K27me2 Inhibition | H3K27me2 | 390[2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating this compound resistant cancer cell lines through continuous exposure to escalating drug concentrations.[7]
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Continuous Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Selection of Resistant Population: Continue this process for several months. A resistant population is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold) than the initial IC50.
-
Validation of Resistance: Periodically determine the IC50 of the resistant cell population to monitor the level of resistance.
Protocol 2: Western Blot Analysis of PRC2 Pathway Markers
This protocol allows for the assessment of changes in PRC2 pathway activity.
-
Protein Extraction: Lyse parental and this compound resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against H3K27me3, total H3, EED, EZH2, and SUZ12. Use an appropriate loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use a chemiluminescence-based detection system and quantify band intensities to compare protein levels between parental and resistant cells.
Visualizations
Caption: this compound inhibits the PRC2 complex by binding to the EED subunit.
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Decision-making flowchart for troubleshooting this compound resistance.
References
- 1. The EED protein-protein interaction inhibitor this compound inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 4. The EED protein–protein interaction inhibitor this compound inactivates the PRC2 complex (Journal Article) | OSTI.GOV [osti.gov]
- 5. theros1ders.org [theros1ders.org]
- 6. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
A-395 degradation and half-life in vitro
A-395 Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vitro assessment of this compound's metabolic stability. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and summary data to support your experiments.
Disclaimer: "this compound" is a designated placeholder compound. The data and protocols provided are representative of a typical small molecule drug candidate and are intended for illustrative and guidance purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of an in vitro degradation study for a compound like this compound? A1: In vitro degradation studies are crucial in early drug discovery to determine a compound's metabolic stability.[1][2][3] These assays measure the rate at which this compound is broken down by metabolic enzymes, typically from the liver.[2][3] This information helps predict the compound's in vivo half-life and clearance, which are critical for determining its pharmacokinetic profile and potential dosing regimen.[4][5][6] Early assessment of metabolic stability allows for the selection of drug candidates with more favorable pharmacokinetic properties.[7]
Q2: Which in vitro systems are most commonly used to assess the metabolic stability of this compound? A2: The most common systems are liver microsomes and hepatocytes in suspension.[7]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes.[7] They are ideal for assessing CYP-mediated metabolism.[8]
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, as well as transporters.[7] They provide a more comprehensive picture of overall liver metabolism.
-
Plasma: Used to evaluate degradation by enzymes present in the blood, such as esterases and hydrolases.[9][10] This is especially important for compounds with susceptible functional groups like esters or amides.[10][11]
Q3: What key parameters are derived from an in vitro metabolic stability assay? A3: The primary parameters are the in vitro half-life (t½) and the intrinsic clearance (CLint).[5][12]
-
Half-life (t½): The time it takes for 50% of the initial concentration of this compound to be metabolized. It is calculated from the slope of the line when plotting the natural logarithm of the remaining compound concentration against time.[11][12]
-
Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow and other physiological factors. It is calculated from the half-life and the conditions of the incubation.[5][13]
Q4: How does plasma stability differ from microsomal stability? A4: Plasma stability assesses degradation by enzymes in the blood, primarily hydrolases and esterases, while microsomal stability assesses metabolism by enzymes within liver cells (mainly CYPs).[9] Compounds unstable in plasma can be cleared rapidly before even reaching the liver, leading to poor bioavailability and challenging pharmacokinetic studies.[9][10][14] Therefore, both assays provide distinct and essential pieces of information about a compound's overall stability.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro degradation studies of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| This compound degrades too rapidly (<5 min half-life), even in the absence of cofactors (NADPH). | 1. Chemical Instability: The compound may be unstable in the assay buffer (e.g., pH-sensitive).2. Non-Enzymatic Degradation: The compound might be degraded by components in the plasma or microsomal preparation that do not require cofactors. | 1. Run a Buffer Stability Control: Incubate this compound in the assay buffer alone, without any biological matrix (microsomes or plasma), to measure chemical stability.[10]2. Run a "-NADPH" Control: For microsomal assays, perform the incubation without the NADPH cofactor. Significant degradation in this control points to non-CYP enzymatic or chemical degradation. |
| High variability in half-life values between replicate experiments. | 1. Pipetting Errors: Inaccurate dispensing of the compound, matrix, or quenching solution.2. Inconsistent Timing: Variation in incubation or quenching times, especially for rapidly metabolized compounds.3. Matrix Quality: Variability in the enzymatic activity of different lots of microsomes or plasma.4. Solubility Issues: The compound may be precipitating out of solution at the tested concentration. | 1. Verify Pipette Calibration: Ensure all pipettes are accurately calibrated. Use automated liquid handlers for high-throughput assays if available.[15]2. Stagger Time Points: For manual assays, stagger the start of incubations to ensure precise timing for each sample.3. Use Pooled Matrix: Use a large, pooled lot of human liver microsomes or plasma for all related experiments to ensure consistency.4. Check Solubility: Measure the solubility of this compound in the final assay buffer. If needed, lower the compound concentration or adjust the solvent concentration (e.g., DMSO should typically be <0.5%). |
| This compound appears to be extremely stable (No degradation observed). | 1. Inactive Matrix: The microsomes or hepatocytes may have lost enzymatic activity due to improper storage or handling.2. Analytical Insensitivity: The LC-MS/MS method may not be sensitive enough to detect a small decrease in the parent compound.3. Slow Metabolism: The compound is genuinely very stable in the tested system. | 1. Run a Positive Control: Always include a positive control compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Testosterone) in every experiment to verify the metabolic competency of the system.[9]2. Optimize LC-MS/MS Method: Ensure the analytical method is validated for sensitivity, linearity, and precision.3. Extend Incubation Time: If no degradation is seen within 60 minutes, consider extending the incubation period to 2 or 4 hours, if the system's linearity permits.[13] |
| Analyte peak area increases over time. | 1. Matrix Effects: Ion suppression or enhancement in the mass spectrometer that changes over time.2. Metabolite Conversion: A metabolite may be converting back to the parent compound. | 1. Use a Stable Isotope Labeled Internal Standard (SIL-IS): An internal standard that co-elutes with the analyte can correct for matrix effects.2. Quench Effectively: Ensure the quenching solution (e.g., cold acetonitrile) effectively stops all enzymatic reactions and precipitates proteins. |
Quantitative Data Summary
The following table summarizes the in vitro metabolic stability data for this compound across different test systems.
| Test System | Species | Parameter | Value | Classification |
| Liver Microsomes | Human | t½ (min) | 25 | Moderate Clearance |
| CLint (µL/min/mg) | 55.4 | |||
| Liver Microsomes | Rat | t½ (min) | 12 | High Clearance |
| CLint (µL/min/mg) | 115.5 | |||
| Hepatocytes | Human | t½ (min) | 40 | Moderate Clearance |
| CLint (µL/min/10⁶ cells) | 34.7 | |||
| Plasma | Human | t½ (min) | > 120 | Stable |
| % Remaining at 2h | 94% | |||
| Plasma | Mouse | t½ (min) | 55 | Moderate Clearance |
| % Remaining at 2h | 32% |
Note: Data is hypothetical and for illustrative purposes. CLint calculated assuming 0.5 mg/mL microsomal protein or 1x10⁶ cells/mL.
Experimental Protocols
Protocol 1: this compound Stability in Human Liver Microsomes (HLM)
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound upon incubation with pooled human liver microsomes in the presence of NADPH.
2. Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A/B solution)
-
Positive Control (e.g., 10 mM Testosterone in DMSO)
-
Internal Standard (IS) solution (e.g., 100 nM Tolbutamide in Acetonitrile)
-
96-well incubation plates and collection plates
-
Acetonitrile (ACN), HPLC grade
3. Procedure:
-
Prepare Reagents:
-
Thaw microsomes and other reagents on ice.
-
Prepare a 1 µM working solution of this compound by serial dilution of the 10 mM stock in phosphate buffer.
-
Prepare the HLM working suspension by diluting the stock to 1.0 mg/mL in cold phosphate buffer.
-
-
Incubation:
-
Add 99 µL of the HLM working suspension (final concentration 0.5 mg/mL) to designated wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding 1 µL of the 1 µM this compound working solution to each well (final concentration 1 µM).
-
For the T=0 time point, immediately transfer 50 µL of the reaction mixture to a collection plate containing 100 µL of cold ACN with Internal Standard.
-
Add the NADPH regenerating solution to the remaining wells to start the enzymatic reaction.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points:
-
Sample Processing:
-
Seal the collection plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of this compound relative to the Internal Standard at each time point using LC-MS/MS.[11]
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The elimination rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL) .
-
Visualizations
Experimental and Troubleshooting Workflows
Diagram 1: Workflow for Microsomal Stability Assay
Diagram 2: Troubleshooting Logic for Unexpected Degradation
References
- 1. bioivt.com [bioivt.com]
- 2. protocols.io [protocols.io]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. Estimation of In Vivo Half-Life From In Vitro Metabolic Clearance, Protein, and Cell Membrane Affinity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Plasma Stability Assay | Domainex [domainex.co.uk]
- 12. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling A-395
Welcome to the technical support center for A-395, a potent and selective inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit EED. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] The PRC2 complex, which also includes the core components EZH2 and SUZ12, is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[3][4][5] this compound binds to the H3K27me3-binding pocket of EED, which allosterically prevents the activation of the catalytic EZH2 subunit.[1][2] This leads to a reduction in global H3K27me3 levels and the reactivation of PRC2 target genes.
Q2: How should I store this compound?
A2: Proper storage of this compound is crucial for maintaining its activity. For long-term storage, the solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: How do I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For cellular experiments, a stock solution of 10-50 mM in DMSO is typically prepared. It is important to use high-quality, anhydrous DMSO to ensure optimal solubility. If you observe any precipitation, gentle warming and vortexing can aid in dissolution.
Q4: What is the recommended working concentration of this compound for cell-based assays?
A4: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental goals. However, a good starting point for most cell lines is a concentration range of 1-10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: How can I verify the activity of this compound in my experiments?
A5: The most common method to verify the activity of this compound is to measure the global levels of H3K27me3 by Western blotting. Treatment with this compound should lead to a dose-dependent decrease in H3K27me3 levels. It is important to use a validated antibody specific for H3K27me3 and to include appropriate controls, such as a vehicle-treated sample.
Storage and Stability Data
Proper storage and handling of this compound are critical for obtaining reproducible experimental results. The following table summarizes the recommended storage conditions and known stability information.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -80°C.
Protocol 2: Treatment of Cells in Culture with this compound
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
The next day, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of this compound in your cell culture medium to achieve the final desired concentrations. Remember to also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, viability assays).
Protocol 3: Western Blotting for H3K27me3
-
After treating cells with this compound as described above, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a gel percentage appropriate for histone proteins (typically 12-15%).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative change in H3K27me3 levels.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| This compound does not dissolve completely. | - Low-quality or non-anhydrous DMSO.- Compound has precipitated out of solution. | - Use fresh, high-quality, anhydrous DMSO.- Gently warm the solution to 37°C and vortex thoroughly. |
| No effect on H3K27me3 levels is observed after treatment. | - this compound has degraded due to improper storage.- Insufficient incubation time.- The cell line is resistant to PRC2 inhibition.- Problems with the Western blot procedure. | - Ensure this compound has been stored correctly and use a fresh aliquot.- Increase the incubation time (e.g., up to 72 hours).- Confirm that the cell line is known to be sensitive to PRC2 inhibition.- Troubleshoot the Western blot protocol (e.g., check antibody quality, transfer efficiency). |
| High variability between replicate experiments. | - Inconsistent cell plating.- Pipetting errors when preparing dilutions.- Repeated freeze-thaw cycles of the this compound stock solution. | - Ensure consistent cell numbers are plated for each experiment.- Prepare a master mix of the this compound dilutions to add to the cells.- Always use a fresh aliquot of the this compound stock solution for each experiment. |
| Unexpected cell toxicity. | - The working concentration is too high for the specific cell line.- The concentration of DMSO in the final culture medium is too high. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Ensure the final DMSO concentration in the culture medium does not exceed 0.1-0.5%, depending on the cell line's sensitivity. |
Visualizations
Caption: Mechanism of action of this compound on the PRC2 signaling pathway.
Caption: General experimental workflow for cell-based assays using this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The EED protein-protein interaction inhibitor this compound inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRC2 - Wikipedia [en.wikipedia.org]
Interpreting Unexpected Results with A-395: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using A-395, a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2).
Introduction to this compound
This compound is a chemical probe that targets the EED protein, a core component of the PRC2 complex.[1][2][3][4] It functions by binding to the H3K27me3-binding pocket of EED, which prevents the allosteric activation of the PRC2 catalytic subunit, EZH2.[1][2][3][4] This leads to a reduction in histone H3 lysine (B10760008) 27 methylation (H3K27me2 and H3K27me3), ultimately resulting in the de-repression of PRC2 target genes.[1] this compound offers a distinct mechanism of PRC2 inhibition compared to EZH2 catalytic inhibitors and has shown efficacy in cell lines resistant to such inhibitors.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an allosteric inhibitor of the PRC2 complex.[2] It specifically binds to the EED subunit, preventing its interaction with H3K27me3. This interaction is crucial for the full catalytic activity of EZH2, the methyltransferase component of PRC2. By blocking this, this compound effectively inhibits the methylation of H3K27.[1][3][4]
Q2: I'm observing cell death at concentrations where I expect to only see target engagement. Is this expected?
While this compound is designed to be a specific inhibitor of EED, high concentrations may lead to off-target effects or cellular stress, resulting in apoptosis or necrosis. It is crucial to perform a dose-response curve to determine the optimal concentration for your cell type that provides target inhibition without inducing significant cytotoxicity. Refer to the table below for reported IC50 values in various assays.
Q3: My EZH2 inhibitor-resistant cell line is responding to this compound. Why is this?
This is an expected and important feature of this compound.[2][3][4] Resistance to EZH2 catalytic inhibitors can arise from mutations in the EZH2 SET domain. Since this compound targets EED, a different subunit of the PRC2 complex, it can bypass this resistance mechanism. This makes this compound a valuable tool for studying PRC2 function in the context of acquired resistance to other PRC2 inhibitors.[5]
Q4: I am seeing widespread changes in gene expression that don't seem directly related to canonical PRC2 targets. Is this an off-target effect?
While off-target effects are always a possibility with small molecule inhibitors, the widespread changes in gene expression you are observing are likely a downstream consequence of PRC2 inhibition. PRC2 regulates large domains of the genome, and its inhibition can lead to a cascade of transcriptional changes. It is also possible that EED has functions independent of EZH2 catalytic activity that are being affected by this compound. To investigate this, consider performing chromatin immunoprecipitation sequencing (ChIP-seq) for H3K27me3 to confirm target engagement at specific gene loci.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No change in global H3K27me3 levels after this compound treatment. | 1. Insufficient drug concentration or incubation time.2. Cell line is insensitive to PRC2 inhibition.3. This compound degradation. | 1. Perform a dose-response and time-course experiment. Start with concentrations ranging from 100 nM to 10 µM for 24-72 hours.2. Confirm that your cell line expresses the core PRC2 components (EZH2, EED, SUZ12).3. Prepare fresh this compound stock solutions and store them properly. |
| High levels of cell toxicity observed. | 1. This compound concentration is too high.2. Off-target effects.3. The cell line is highly dependent on PRC2 activity for survival. | 1. Lower the concentration of this compound. Determine the EC50 for cytotoxicity in your cell line.2. Use a negative control compound, such as A-395N, which is a close chemical analog with significantly reduced activity.[1]3. This may be an on-target effect. Correlate cytotoxicity with the reduction in H3K27me3 levels. |
| Variability in experimental replicates. | 1. Inconsistent this compound dosage.2. Cell passage number and confluency.3. Inconsistent incubation times. | 1. Ensure accurate and consistent preparation of this compound working solutions.2. Maintain consistent cell culture practices, including using cells within a narrow passage range and seeding at a consistent density.3. Standardize all incubation times for drug treatment and subsequent assays. |
| Unexpected phenotypic changes. | 1. Pleiotropic effects of PRC2 inhibition.2. EED-specific effects independent of EZH2.3. Long-term adaptive responses to treatment. | 1. PRC2 controls diverse cellular processes. The observed phenotype may be a legitimate downstream effect. Consider transcriptomic or proteomic analysis to identify affected pathways.2. This is an area of active research. Compare the effects of this compound with an EZH2 catalytic inhibitor to dissect EED-specific functions.3. For long-term studies, be aware that cells may adapt to PRC2 inhibition, leading to complex phenotypes. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 | Reference |
| PRC2 Complex Inhibition (trimeric EZH2-EED-SUZ12) | PRC2 | 18 nM | [1] |
| H3K27me3 Peptide Binding Competition | EED | 7 nM | [1] |
| Cellular H3K27me3 Inhibition | Histone H3 | 90 nM | [1] |
| Cellular H3K27me2 Inhibition | Histone H3 | 390 nM | [1] |
| Cell Growth Inhibition (Pfeiffer cell line) | Cell Proliferation | < 1 µM | [6] |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Inhibition
-
Cell Seeding and Treatment: Seed cells at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for 24 to 72 hours.
-
Histone Extraction:
-
Wash cells with PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
For histone analysis, an acid extraction method is recommended. Resuspend the cell pellet in a hypotonic lysis buffer, centrifuge to pellet the nuclei, and then resuspend the nuclear pellet in 0.2 M HCl.
-
Incubate on a rotator at 4°C overnight.
-
Centrifuge to pellet debris and collect the supernatant containing histones. Neutralize the acid with 2 M NaOH.
-
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 (e.g., 1:1000 dilution) and a loading control such as total Histone H3 (e.g., 1:5000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well).
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Assay Procedure:
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value for cell viability.
Mandatory Visualizations
Caption: PRC2 signaling pathway and the mechanism of this compound inhibition.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The EED protein-protein interaction inhibitor this compound inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EED protein–protein interaction inhibitor this compound inactivates the PRC2 complex (Journal Article) | OSTI.GOV [osti.gov]
- 5. Exploring the therapeutic potential of targeting polycomb repressive complex 2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A-395 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of A-395, a potent and selective inhibitor of the EED subunit of the Polycomb Repressive Complex 2 (PRC2). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments, with a focus on understanding and mitigating potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antagonist of the protein-protein interaction between the EED subunit of PRC2 and trimethylated histone H3 on lysine (B10760008) 27 (H3K27me3).[1] By binding to the H3K27me3-binding pocket of EED, this compound prevents the allosteric activation of the PRC2 catalytic subunit, EZH2.[1] This leads to a reduction in H3K27 methylation, ultimately resulting in the de-repression of PRC2 target genes.
Q2: What is the difference between this compound and EZH2 enzymatic inhibitors?
While both this compound and EZH2 enzymatic inhibitors target the PRC2 complex, they do so through different mechanisms. EZH2 inhibitors directly target the catalytic activity of the EZH2 subunit. In contrast, this compound targets the non-catalytic EED subunit, preventing the activation of EZH2.[1] This difference in mechanism means this compound may be effective in cell lines that have developed resistance to EZH2 catalytic inhibitors.
Q3: What are the expected on-target effects of this compound in cell-based assays?
The primary on-target effect of this compound is the inhibition of PRC2 activity. This can be observed as a dose-dependent reduction in global H3K27me2 and H3K27me3 levels.[1] Consequently, researchers can expect to see growth inhibition in cancer cell lines that are dependent on PRC2 activity.[1]
Q4: Is there a negative control compound available for this compound?
Yes, a close chemical analog, A-395N, is available and serves as an excellent negative control for in-cell experiments. A-395N does not significantly inhibit PRC2 activity and can be used to distinguish on-target effects of this compound from potential off-target or compound-specific effects.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound, with a focus on addressing unexpected toxicity or cellular effects.
Issue 1: Unexpected or Excessive Cytotoxicity
Symptom: You observe a higher-than-expected level of cell death in your experiments, even at concentrations where on-target PRC2 inhibition is expected to be minimal.
Possible Causes and Solutions:
-
Off-Target Effects: While this compound is highly selective for EED, the possibility of off-target interactions at high concentrations cannot be entirely ruled out. It is crucial to differentiate between on-target anti-proliferative effects and off-target cytotoxicity.
-
Experimental Error: Inaccurate compound concentration, issues with cell culture health, or contamination can lead to misleading results.
Experimental Protocol: Distinguishing On-Target vs. Off-Target Cytotoxicity
-
Dose-Response Curve Analysis:
-
Perform a dose-response experiment with a wide range of this compound concentrations.
-
Concurrently, test the negative control compound, A-395N, at the same concentrations.
-
Measure cell viability using a standard assay (e.g., MTS, CellTiter-Glo®).
-
Interpretation: If this compound shows significantly more cytotoxicity than A-395N at equivalent concentrations, it suggests an on-target effect. If both compounds exhibit similar toxicity profiles, an off-target effect or compound scaffold-related toxicity might be the cause.
-
-
Rescue Experiment with Downstream Effectors:
-
If the observed cytotoxicity is hypothesized to be due to the de-repression of a specific pro-apoptotic PRC2 target gene, attempt to rescue the phenotype by silencing that gene (e.g., using siRNA or shRNA) in the presence of this compound.
-
Interpretation: A successful rescue would confirm that the cytotoxicity is mediated by the on-target PRC2 inhibition.
-
-
Kinase Selectivity Profiling (Optional):
-
To investigate potential off-target kinase interactions, consider performing a broad-panel kinase screen. Many small molecule inhibitors can have unintended effects on kinases due to the conserved nature of the ATP-binding pocket.
-
Data Presentation: Comparing IC50 Values of this compound and A-395N
| Cell Line | Compound | H3K27me3 Inhibition IC50 (nM) | Growth Inhibition GI50 (nM) |
| Sensitive Cell Line | This compound | 90[1] | ~500 |
| A-395N | > 50,000 | > 50,000 | |
| Resistant Cell Line | This compound | 150 | > 10,000 |
| A-395N | > 50,000 | > 50,000 |
Note: GI50 values are hypothetical and will vary between cell lines.
Issue 2: Lack of Expected On-Target Effect
Symptom: You do not observe a significant reduction in H3K27 methylation or the expected downstream biological effects, even at appropriate concentrations of this compound.
Possible Causes and Solutions:
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Cellular Resistance: The cell line may be insensitive to PRC2 inhibition.
-
Assay Issues: The experimental endpoint may not be sensitive enough to detect the effects of PRC2 inhibition.
Experimental Protocol: Verifying this compound Activity and Target Engagement
-
Western Blot for H3K27 Methylation:
-
Treat cells with a range of this compound concentrations for 48-72 hours.
-
Extract histones and perform a Western blot using antibodies specific for H3K27me3 and H3K27me2.
-
Use an antibody for total Histone H3 as a loading control.
-
Interpretation: A dose-dependent decrease in H3K27me2/3 levels confirms the on-target activity of this compound.
-
-
Cellular Thermal Shift Assay (CETSA):
-
CETSA can be used to directly confirm the binding of this compound to its target, EED, in intact cells.
-
Treat cells with this compound or vehicle control.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions.
-
Detect the amount of soluble EED protein by Western blot.
-
Interpretation: A shift in the melting temperature of EED in the presence of this compound indicates direct target engagement.
-
Issue 3: Inconsistent or Irreproducible Results
Symptom: You are observing high variability between replicate experiments.
Possible Causes and Solutions:
-
Compound Solubility: this compound may precipitate out of solution, leading to inconsistent effective concentrations.
-
Cell Culture Variability: Inconsistent cell passage number, density, or health can affect experimental outcomes.
-
Experimental Technique: Minor variations in incubation times, reagent concentrations, or handling can introduce variability.
Mitigation Strategies:
-
Compound Handling: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration of the solvent in the cell culture medium is consistent and non-toxic.
-
Standardize Cell Culture: Use cells within a defined passage number range, seed cells at a consistent density, and regularly monitor cell health.
-
Rigorous Experimental Controls: Always include positive and negative controls in every experiment. For this compound, this includes a vehicle control (e.g., DMSO) and the negative control compound A-395N.
Visualizing Key Concepts
To aid in understanding the experimental workflows and the mechanism of this compound, the following diagrams have been generated.
Caption: this compound inhibits the allosteric activation of PRC2.
Caption: Workflow for troubleshooting unexpected this compound cytotoxicity.
References
Optimizing A-395 Treatment: A Technical Support Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing experiments using A-395, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). By targeting the Embryonic Ectoderm Development (EED) subunit, this compound prevents the binding of H3K27me3, thereby inhibiting the catalytic activity of PRC2.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on the time-dependent effects of this compound to help you achieve your desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antagonist of the protein-protein interactions within the PRC2 complex. It binds to the H3K27me3-binding pocket of the EED subunit, which prevents the allosteric activation of EZH2, the catalytic subunit of PRC2.[2][3] This leads to a reduction in H3K27 methylation, a key epigenetic mark associated with gene silencing.[2][4]
Q2: What is the recommended starting concentration and treatment duration for this compound?
The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific biological question. As a starting point, a concentration range of 100 nM to 1 µM is often used. For time-course experiments, it is recommended to assess endpoints at 24, 48, 72, and 96 hours to determine the optimal treatment window.
Q3: How can I confirm that this compound is active in my cells?
The most direct way to confirm this compound activity is to measure the levels of H3K27me3 and H3K27me2 via Western Blot. A time-dependent decrease in these histone marks indicates successful inhibition of PRC2.
Q4: Does this compound affect the protein levels of PRC2 components?
No, this compound inhibits the enzymatic activity of the PRC2 complex but does not typically affect the protein levels of the core components like EZH2, EED, or SUZ12.[5]
Q5: Can this compound be used in cell lines resistant to EZH2 catalytic inhibitors?
Yes, this compound has been shown to retain potent activity in cell lines that have developed resistance to catalytic EZH2 inhibitors, making it a valuable tool for studying PRC2 function in these contexts.[3]
Data Presentation
The following tables summarize the time-dependent effects of EED inhibitors on H3K27me3 levels and cell viability. While specific time-course data for this compound is limited in publicly available literature, the data for the structurally similar EED inhibitor BR-001 provides a representative example of the expected kinetics.
Table 1: Time-Dependent Inhibition of H3K27me3 by an EED Inhibitor (BR-001) in Karpas-422 Cells
| Treatment Duration | H3K27me3 Levels (% of Control) |
| 24 hours | ~60% |
| 48 hours | ~40% |
| 72 hours | ~25% |
Data is estimated from graphical representations in the cited literature and is intended for illustrative purposes.
Table 2: Time-Dependent Anti-proliferative Effects of an EED Inhibitor (BR-001) in Karpas-422 Cells
| Treatment Duration | Cell Viability (% of Control) |
| 3 days | ~80% |
| 6 days | ~50% |
| 9 days | ~20% |
| 13 days | <10% |
Data is estimated from graphical representations in the cited literature and is intended for illustrative purposes.
Table 3: IC50 Values for this compound
| Target | IC50 Value | Cell Line | Treatment Duration |
| Trimeric PRC2 complex | 18 nM | - | In vitro |
| H3K27me3 | 90 nM | RD rhabdoid tumor | 72 hours |
| H3K27me2 | 390 nM | RD rhabdoid tumor | 72 hours |
Experimental Protocols
Western Blot for H3K27me3 Levels
This protocol describes the detection of H3K27me3 levels in cells treated with this compound to confirm PRC2 inhibition.
Materials:
-
This compound
-
Cell culture reagents
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for different durations (e.g., 24, 48, 72, 96 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per well and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and Total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for assessing the effect of this compound on cell proliferation and viability over time.
Materials:
-
This compound
-
Cell culture reagents
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, 96 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for a short period as per the manufacturer's instructions, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 value at each time point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No change in H3K27me3 levels after this compound treatment | 1. Suboptimal concentration of this compound: The concentration used may be too low for the specific cell line. 2. Insufficient treatment duration: The effect of PRC2 inhibition on H3K27me3 levels is time-dependent and may not be apparent at early time points. 3. This compound degradation: Improper storage or handling of the compound. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM). 2. Conduct a time-course experiment, extending the treatment duration up to 96 hours or longer. 3. Ensure this compound is stored correctly (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment. |
| High variability in cell viability assays | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from the outer wells of the 96-well plate. 3. Incomplete compound mixing: Poor distribution of this compound in the wells. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Avoid using the outermost wells for experimental samples; fill them with sterile media or PBS instead. 3. Gently mix the plate after adding the compound. |
| Unexpected increase in H3K27me3 levels | 1. Antibody issues: Non-specific binding or cross-reactivity of the primary antibody. 2. Western blot artifact: Issues with background or signal detection. | 1. Validate the specificity of your H3K27me3 antibody using a positive control (e.g., lysate from untreated cells) and a negative control (e.g., recombinant histone H3 without methylation). 2. Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps. |
| Cell death observed at low this compound concentrations and short durations | 1. High sensitivity of the cell line: Some cell lines are exquisitely dependent on PRC2 activity for survival. 2. Off-target effects: Although this compound is highly selective, off-target effects at high concentrations cannot be entirely ruled out. | 1. Perform a detailed dose-response and time-course experiment starting with very low concentrations (e.g., 1 nM) and shorter time points (e.g., 6, 12 hours). 2. Compare the phenotype with that of other PRC2 inhibitors (e.g., EZH2 catalytic inhibitors) to see if the effect is consistent with PRC2 inhibition. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The EED protein-protein interaction inhibitor this compound inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of A-395 and Other EED Inhibitors
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator, and its dysregulation is implicated in various cancers. A key component of this complex is the Embryonic Ectoderm Development (EED) protein, which is essential for the catalytic activity of PRC2. EED recognizes trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of PRC2-mediated gene silencing, and allosterically activates the complex's methyltransferase subunit, EZH2. This central role has made EED an attractive target for therapeutic intervention. This guide provides a comparative overview of the efficacy of A-395 and other EED inhibitors, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the biochemical, cellular, and in vivo efficacy of this compound and other notable EED inhibitors, as well as related PRC2 inhibitors for a broader comparative context.
Table 1: Biochemical Activity of PRC2 Inhibitors
| Inhibitor | Target | Assay | IC50 (nM) | K D (nM) | ΔTm (°C) |
|---|---|---|---|---|---|
| This compound | EED | H3K27me3 peptide competition | 7 | 1.5 | 13-18 |
| This compound | Trimeric PRC2 complex | Enzymatic Assay | 18 | ||
| EED226 | EED | AlphaScreen Binding Assay | - | - | - |
| MAK683 | EED | Competition binding assay | 4.5 | - | - |
| BR-001 | EED | Competition binding assay | 4.5 | - | - |
| EEDi-5273 | EED | Binding Assay | 0.2 | - | - |
| DC-PRC2in-01 | EZH2-EED interaction | FP competitive binding | 4000 | 5000 | - |
| Wedelolactone | EZH2-EED interaction | - | - | 2820 | - |
| GSK126 | EZH2 | Enzymatic Assay | - | - | - |
| Valemetostat (B611628) | EZH1/EZH2 | - | - | - | - |
Table 2: Cellular Activity of PRC2 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) | Effect |
|---|---|---|---|---|
| This compound | - | H3K27me2 reduction | 390 | |
| This compound | - | H3K27me3 reduction | 90 | |
| This compound | Pfeiffer, Karpas422 | Cell proliferation | - | Comparable to GSK126 |
| SAH-EZH2 | MLL-AF9 | Cell growth | - | Growth inhibition, differentiation, G0/G1 arrest |
| SAH-EZH2 | B-cell lymphoma (EZH2 mutant) | Cell growth | - | Growth inhibition |
| DC-PRC2in-01 | Pfeiffer, KARPAS422, SU-DHL-4, DB | Cell viability | <10,000 | G0/G1 cell cycle arrest |
| EEDi-5273 | KARPAS422 | Cell growth | 1.2 |
| Valemetostat | ACH-2 | HIV-1 mRNA expression | - | More potent than GSK126 and E7438 |
Table 3: In Vivo Efficacy of PRC2 Inhibitors
| Inhibitor | Model | Dosing | Outcome |
|---|---|---|---|
| This compound | Pfeiffer xenograft | 300 mg/kg, s.c., twice weekly for 35 days | 84% Tumor Growth Inhibition (TGI) |
| This compound | Pfeiffer xenograft | 50 mg/kg, i.p., daily for 36 days | Antitumor ability validated[1] |
| BR-001 | Karpas422 and Pfeiffer xenograft | Oral, twice daily | Robust antitumor activity[2] |
| BR-001 | CT26 syngeneic colon tumor | 30 mg/kg, oral | 59.3% TGI, increased CD8+ T-cell infiltrates[2] |
| EED226 | Karpas422 xenograft | 40 mg/kg, oral gavage for 32 days | 100% TGI[1] |
| EEDi-5273 | KARPAS422 xenograft | 50 or 75 mg/kg, daily for 5 weeks, oral | Complete and persistent tumor regression |
| MAK683 | Advanced malignancies (Phase I/II) | Once or twice daily | Median PFS: 1.9 months, ORR: 5.8%. Clinical activity in DLBCL and ES[3] |
| Valemetostat | R/R PTCL (Phase II) | 200 mg/day | ORR: 44%, Median DOR: 11.9 months, Median PFS: 5.5 months[4] |
| Valemetostat | R/R ATL (Phase II) | 200 mg/day | ORR: 48.0%[5] |
PRC2 Signaling and Mechanism of EED Inhibition
The PRC2 complex plays a pivotal role in gene silencing through the methylation of histone H3 on lysine 27. EED inhibitors function by binding to a specific pocket on the EED subunit, thereby preventing the allosteric activation of EZH2. This leads to a global reduction in H3K27me3 levels and the reactivation of tumor suppressor genes.
Caption: PRC2 complex methylates H3K27, leading to gene silencing. EED inhibitors like this compound bind to EED, preventing allosteric activation of PRC2.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are summaries of key experimental protocols used in the evaluation of EED inhibitors.
-
AlphaScreen™ Competition Binding Assay: This assay is used to determine the ability of a compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.
-
Principle: In the absence of an inhibitor, the binding of His-tagged EED to the biotinylated H3K27me3 peptide brings donor and acceptor beads into proximity, generating a chemiluminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.
-
General Protocol:
-
Serially dilute test compounds in DMSO.
-
Add the compounds to a 384-well plate.
-
Add a solution containing His-EED and biotin-H3K27me3 peptide to the wells and incubate.
-
Add streptavidin-coated donor beads and nickel chelate acceptor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.[6]
-
Calculate IC50 values from the dose-response curves.
-
-
-
Surface Plasmon Resonance (SPR): SPR is used to measure the binding kinetics and affinity (K D) of an inhibitor to the EED protein in real-time and in a label-free manner.
-
Principle: The binding of the inhibitor (analyte) to the EED protein (ligand) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a response.
-
General Protocol:
-
Immobilize recombinant EED protein on a sensor chip.
-
Prepare a series of dilutions of the test compound in a suitable running buffer.
-
Inject the compound dilutions over the sensor surface and record the binding response.
-
Regenerate the sensor surface between injections.
-
Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (K D).[7][8]
-
-
-
PRC2 Enzymatic Assay (Histone Methyltransferase Assay): This assay measures the ability of an inhibitor to block the methyltransferase activity of the PRC2 complex.
-
Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosylmethionine (SAM) to a histone substrate by the PRC2 complex.
-
General Protocol:
-
Set up reactions containing the PRC2 complex, a histone substrate (e.g., oligonucleosomes or H3 peptide), and radiolabeled [3H]-SAM.
-
Add the test inhibitor at various concentrations.
-
Incubate the reactions to allow for methylation.
-
Stop the reaction and capture the methylated substrate on a filter membrane.
-
Measure the incorporated radioactivity using a scintillation counter.[9][10]
-
Determine the IC50 of the inhibitor.
-
-
-
Cellular H3K27me3 Quantification (Western Blot): This assay measures the levels of H3K27me3 in cells treated with an EED inhibitor.
-
General Protocol:
-
Culture cancer cell lines (e.g., Karpas422, Pfeiffer) and treat with the EED inhibitor for a specified time (e.g., 48-72 hours).[2]
-
Harvest the cells and perform histone extraction.
-
Separate the histone proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[11]
-
Block the membrane and incubate with a primary antibody specific for H3K27me3. A total histone H3 antibody is used as a loading control.[12][13][14]
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the relative reduction in H3K27me3 levels.
-
-
-
Cell Proliferation/Viability Assay: This assay determines the effect of EED inhibitors on the growth of cancer cells.
-
General Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the EED inhibitor.
-
Incubate for a period of several days (e.g., 6-13 days).[2]
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels, or by direct cell counting.[15]
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
-
-
-
Xenograft Mouse Models: These models are used to evaluate the antitumor activity of EED inhibitors in a living organism.
-
General Protocol:
-
Implant human cancer cells (e.g., Karpas422) subcutaneously into the flank of immunodeficient mice.[16][17][18]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the EED inhibitor via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.[1][2]
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, calculate the tumor growth inhibition (TGI) and assess for any signs of toxicity.
-
Tumor and tissue samples can be collected for pharmacodynamic analysis (e.g., H3K27me3 levels).
-
-
Typical Experimental Workflow for EED Inhibitor Evaluation
The development of a novel EED inhibitor typically follows a structured workflow, from initial screening to preclinical in vivo validation.
Caption: A typical workflow for the discovery and preclinical development of EED inhibitors.
Conclusion
This compound is a potent and selective EED inhibitor that demonstrates robust activity in both biochemical and cellular assays, with in vivo efficacy comparable to or exceeding that of some EZH2 inhibitors.[1] The landscape of EED inhibitors is expanding, with compounds like EED226 and EEDi-5273 showing remarkable preclinical antitumor activity, including complete tumor regression in xenograft models.[1] Furthermore, inhibitors targeting the EZH2-EED interaction represent an alternative strategy to modulate PRC2 activity. The clinical development of EED inhibitors such as MAK683, and dual EZH1/EZH2 inhibitors like valemetostat, underscores the therapeutic potential of targeting the PRC2 complex through different mechanisms.[3][5] The choice of inhibitor and therapeutic strategy will likely depend on the specific cancer type, the presence of EZH2 mutations, and potential resistance mechanisms. The experimental data and protocols outlined in this guide provide a framework for the continued evaluation and comparison of these promising epigenetic therapies.
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valemetostat in Relapsed or Refractory Peripheral T-Cell Lymphoma - The ASCO Post [ascopost.com]
- 5. An open-label, single-arm phase 2 trial of valemetostat for relapsed or refractory adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. Inhibition of EED activity enhances cell survival of female germline stem cell and improves the oocytes production during oogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A-395: A Comparative Analysis of a Highly Selective EED Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of A-395, a potent antagonist of the EED subunit of the Polycomb Repressive Complex 2 (PRC2). The information is based on available experimental data to facilitate an objective assessment of this compound against other PRC2 inhibitors.
This compound is a chemical probe that potently and selectively inhibits the function of the Embryonic Ectoderm Development (EED) protein, a core component of the PRC2 complex. By binding to the H3K27me3-binding pocket of EED, this compound allosterically inhibits the catalytic activity of the EZH2 subunit, leading to a reduction in histone H3 lysine (B10760008) 27 methylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] This mechanism of action makes this compound a valuable tool for studying PRC2 biology and a potential starting point for the development of novel therapeutics for cancers and other diseases where PRC2 is dysregulated.
Selectivity Profile of this compound
This compound has been demonstrated to be a highly selective inhibitor of EED. In its primary characterization, this compound exhibited greater than 100-fold selectivity over a panel of other histone methyltransferases and non-epigenetic targets. While comprehensive screening data against a broad panel of kinases and other off-target proteins is not publicly available in a detailed tabular format, the existing data underscores its specificity for the PRC2 complex.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / Ki / KD | Selectivity |
| EED | H3K27me3 Peptide Competition | IC50: 7 nM | - |
| EED | Surface Plasmon Resonance (SPR) | KD: 1.5 nM | - |
| EED | Isothermal Titration Calorimetry (ITC) | Ki: 0.4 nM | - |
| PRC2 (EZH2-EED-SUZ12) | Histone Methyltransferase Assay | IC50: 18 nM / 34 nM | >100-fold vs. other HMTs |
| Other Histone Methyltransferases | Various | >100-fold higher IC50 | High |
| Non-epigenetic targets | Various | >100-fold higher IC50 | High |
A-395N, a close structural analog, serves as a negative control for cellular studies as it does not show activity in biochemical and cellular assays.
Comparison with Other PRC2 Inhibitors
The cross-reactivity profile of this compound can be best understood in comparison to other inhibitors targeting the PRC2 complex. These can be broadly categorized into EZH2 inhibitors and other EED inhibitors.
EZH2 Inhibitors:
Compounds like GSK126, Tazemetostat, and Valemetostat are competitive inhibitors of the EZH2 catalytic subunit. They have shown varying degrees of selectivity. For instance, GSK126 demonstrates over 150-fold selectivity for EZH2 compared to EZH1 and more than 1000-fold selectivity against 20 other methyltransferases.[3][4]
Other EED Inhibitors:
-
EED226: This compound also binds to the H3K27me3 pocket of EED. It has an IC50 of 23.4 nM against the PRC2 complex and has shown selectivity against a panel of 21 other protein methyltransferases and kinases.[5][6]
-
BR-001: Another selective EED inhibitor that was developed through scaffold hopping from EED226.[7]
Table 2: Comparative Selectivity of PRC2 Inhibitors
| Compound | Target Subunit | Primary Target IC50 | Selectivity Profile |
| This compound | EED | 18 nM / 34 nM (PRC2) | >100-fold selective over other HMTs and non-epigenetic targets. |
| EED226 | EED | 23.4 nM (PRC2) | Selective over 21 other protein methyltransferases and kinases. |
| GSK126 | EZH2 | ~10 nM | >150-fold vs EZH1; >1000-fold vs 20 other HMTs. |
Experimental Methodologies
The selectivity and potency of this compound and its comparators have been determined using a variety of biochemical and cellular assays.
Histone Methyltransferase (HMT) Assay: The inhibitory activity of compounds against the PRC2 complex is typically measured using a radiometric or fluorescence-based assay. These assays quantify the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 substrate.
Peptide Competition Assay: The ability of this compound to bind to the H3K27me3 pocket of EED is assessed by its capacity to displace a fluorescently labeled H3K27me3 peptide.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques are used to directly measure the binding affinity (KD and Ki, respectively) of the inhibitor to the target protein.
Cellular Assays: The on-target activity of PRC2 inhibitors in cells is often determined by measuring the global levels of H3K27me3 using techniques like Western blotting or ELISA.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the PRC2 signaling pathway and a general workflow for assessing inhibitor selectivity.
Caption: PRC2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing inhibitor selectivity.
References
- 1. The EED protein–protein interaction inhibitor this compound inactivates the PRC2 complex (Journal Article) | OSTI.GOV [osti.gov]
- 2. The EED protein-protein interaction inhibitor this compound inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of A-395 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for A-395, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit EED. The information is intended to aid researchers in reproducing and building upon existing findings by offering a clear overview of this compound's performance against alternative PRC2 inhibitors, alongside detailed experimental methodologies and visual representations of its mechanism of action.
Comparative Performance of PRC2 Inhibitors
The following tables summarize the quantitative data for this compound and a selection of other well-characterized PRC2 inhibitors. This allows for a direct comparison of their biochemical and cellular potencies.
Table 1: Biochemical Potency of PRC2 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |
| This compound | PRC2 complex (trimeric) | Biochemical Assay | 18 | [1] |
| H3K27me3 peptide binding to EED | Biochemical Assay | 7 | [1] | |
| EED226 | PRC2 complex (H3K27me0 peptide substrate) | Enzymatic Assay | 23.4 | [2][3][4] |
| PRC2 complex (mononucleosome substrate) | Enzymatic Assay | 53.5 | [2][3][4] | |
| Tazemetostat (EPZ-6438) | EZH2 (wild-type) | Biochemical Assay (Ki) | 2.5 | [5][6] |
| EZH2 (peptide assay) | Enzymatic Assay | 11 | [5][6] | |
| EZH2 (nucleosome assay) | Enzymatic Assay | 16 | [5][6] | |
| GSK126 | EZH2 | Enzymatic Assay | 9.9 | [7][8] |
| BR-001 | EED-H3K27me3 interaction | Competition Binding Assay | 4.5 | [9][10] |
| MAK683 | H3K27me3 in HeLa cells | Cellular Assay | 1.014 | [11] |
Table 2: Cellular Potency of PRC2 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | - | H3K27me3 Inhibition | 90 | [1] |
| - | H3K27me2 Inhibition | 390 | [1] | |
| EED226 | G401 | H3K27me3 Inhibition (ELISA) | 220 | [2] |
| KARPAS-422 | Antiproliferative | 80 | [2] | |
| Tazemetostat (EPZ-6438) | Lymphoma cell lines | H3K27 methylation reduction | 9 | [12] |
| DLBCL cell lines | H3K27me3 reduction | 2-90 | [13][14] | |
| GSK126 | MM.1S and LP1 cells | Cell Viability (MTS assay) | <10,000 | [15] |
| MAK683 | HeLa cells | H3K27me3 Inhibition | 1.014 | [11] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are methodologies for key assays used to characterize this compound and other PRC2 inhibitors.
Biochemical Assays
1. PRC2 Enzymatic Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the methyltransferase activity of the PRC2 complex.
-
Methodology:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and other accessory proteins) is used.
-
The assay can be performed with either a peptide substrate (e.g., H3K27me0) or a more physiological nucleosome substrate.[2][3][4][5][6]
-
The methyl donor is S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [3H]-SAM).
-
The inhibitor (e.g., this compound) is serially diluted and incubated with the PRC2 complex and the substrate.
-
The reaction is initiated by the addition of SAM.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of methylated substrate is quantified. For radiolabeled assays, this can be done using scintillation counting. For non-radioactive assays, methods like AlphaLISA or mass spectrometry can be employed to detect the methylated product.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.
-
2. EED-H3K27me3 Binding Assay (AlphaScreen)
-
Objective: To measure the ability of a compound to disrupt the interaction between the EED subunit of PRC2 and its activating ligand, trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3).
-
Methodology:
-
Recombinant, tagged EED protein (e.g., His-tagged) and a biotinylated H3K27me3 peptide are used.
-
The inhibitor is serially diluted and incubated with the EED protein and the H3K27me3 peptide.
-
Streptavidin-coated donor beads and anti-tag (e.g., anti-His) acceptor beads are added.
-
In the absence of an inhibitor, the binding of the peptide to EED brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal upon laser excitation.
-
A competitive inhibitor like this compound will disrupt this interaction, leading to a decrease in the signal.
-
IC50 values are determined from the dose-response curve.
-
Cellular Assays
1. Cellular H3K27 Methylation Assay (ELISA or Western Blot)
-
Objective: To quantify the reduction of global H3K27 methylation levels in cells treated with a PRC2 inhibitor.
-
Methodology:
-
Select appropriate cancer cell lines, such as the Diffuse Large B-cell Lymphoma (DLBCL) cell lines KARPAS-422 or Pfeiffer, which are known to be sensitive to PRC2 inhibition.[16]
-
Culture the cells and treat with a range of concentrations of the inhibitor (e.g., this compound) for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and extract histones.
-
For ELISA: Use a commercially available ELISA kit to quantify the levels of H3K27me3 and/or H3K27me2. These kits typically involve capturing total histone H3 on a plate and then detecting the specific methylation mark with a primary antibody followed by a secondary antibody conjugated to a reporter enzyme.[2]
-
For Western Blot: Separate the histone extracts by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against H3K27me3, H3K27me2, and a loading control (e.g., total Histone H3). Quantify the band intensities to determine the relative reduction in methylation.
-
Calculate the IC50 for the reduction of each methylation mark.
-
2. Cell Viability/Proliferation Assay
-
Objective: To assess the effect of PRC2 inhibition on the growth and survival of cancer cells.
-
Methodology:
-
Seed cancer cell lines (e.g., KARPAS-422, G401) in 96-well plates.[2]
-
Treat the cells with a serial dilution of the inhibitor.
-
Incubate the cells for an extended period (e.g., 7-14 days), as the effects of epigenetic inhibitors on cell proliferation can be slow to manifest.
-
Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by direct cell counting.
-
Determine the IC50 for cell growth inhibition from the dose-response curve.
-
Visualizations
PRC2 Signaling Pathway and Mechanism of this compound Inhibition
The following diagram illustrates the catalytic cycle of the PRC2 complex and the mechanism by which this compound inhibits its function.
Caption: Mechanism of this compound inhibition of the PRC2 complex.
Experimental Workflow for Evaluating PRC2 Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of a novel PRC2 inhibitor like this compound.
Caption: Preclinical evaluation workflow for PRC2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Phenotypic Effects of A-395 Versus Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic effects of A-395 (B605045), a potent and selective inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit EED, against other well-characterized epigenetic modifiers that target the G9a/GLP histone methyltransferases. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies in cancer biology and developmental processes.
Introduction to this compound and G9a/GLP Inhibitors
Epigenetic modifications are critical for regulating gene expression and maintaining cellular identity. Dysregulation of these processes is a hallmark of many diseases, including cancer. Small molecule inhibitors that target epigenetic enzymes have emerged as valuable research tools and potential therapeutics.
This compound is a first-in-class chemical probe that targets the Embryonic Ectoderm Development (EED) subunit of PRC2. By binding to the H3K27me3-binding pocket of EED, this compound allosterically inhibits PRC2 activity, preventing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key repressive epigenetic mark.[1][2] This mechanism of action is distinct from catalytic inhibitors that target the EZH2 subunit of PRC2. Notably, this compound has shown efficacy in cell lines resistant to EZH2 inhibitors.[1][3]
In contrast, inhibitors such as BIX-01294 , UNC0638 , and UNC0642 target the G9a and G9a-like protein (GLP) histone methyltransferases. G9a and GLP are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), another significant repressive mark in euchromatin.[4][5] Overexpression of G9a is often associated with a more aggressive cancer phenotype.[5]
Comparative Phenotypic Effects
The following tables summarize the quantitative data on the phenotypic effects of this compound and various G9a/GLP inhibitors across different cancer cell lines.
| Table 1: Effects on Cell Viability and Growth | ||||
| Compound | Target | Cell Line | Assay | Observed Effect (IC50 / EC50) |
| This compound | EED (PRC2) | Pfeiffer (DLBCL) | Growth Inhibition | Potent activity reported[6] |
| This compound | EED (PRC2) | Karpas-422 (DLBCL) | Antiproliferative | 0.08 µM (similar to EED226)[3] |
| This compound | EED (PRC2) | A204, G401 (Rhabdoid) | Growth Inhibition | Sensitive[6] |
| BIX-01294 | G9a/GLP | RKO (Colorectal) | Clonogenicity | Substantially reduced[4] |
| UNC0638 | G9a/GLP | MCF7 (Breast) | Clonogenicity | Markedly reduced[4] |
| UNC0642 | G9a/GLP | PANC-1 (Pancreatic) | Clonogenicity | Reduced in a concentration-dependent manner[7] |
| UNC0642 | G9a/GLP | Neuroblastoma & Ewing Sarcoma | Cell Viability | Reduced[7] |
| Table 2: Effects on Histone Methylation | ||||
| Compound | Target | Cell Line | Histone Mark | Observed Effect (IC50) |
| This compound | EED (PRC2) | - | H3K27me3 | 90 nM[8] |
| This compound | EED (PRC2) | - | H3K27me2 | 390 nM[8] |
| BIX-01294 | G9a/GLP | Human Cancer Cells | H3K9me2 | Reduced global levels[4] |
| UNC0638 | G9a/GLP | Human Cancer Cells | H3K9me2 | Reduced global and promoter-associated levels[4] |
| UNC0642 | G9a/GLP | - | H3K9me2 | Potent reduction[7] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and G9a/GLP inhibitors lead to the deregulation of different signaling pathways, ultimately impacting cell fate.
Caption: G9a/GLP inhibition leads to decreased H3K9me2, de-repression of tumor suppressor genes, and impacts p53 activity, ultimately promoting cell cycle arrest and apoptosis.
Caption: this compound inhibits the PRC2 complex by binding to EED, leading to reduced H3K27me3 levels, de-repression of tumor suppressor genes and cytokine pathways, and ultimately, inhibition of cell proliferation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]
-
Treat cells with varying concentrations of the epigenetic modifier and incubate for the desired period (e.g., 72 hours).[9]
-
Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[9]
-
Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan (B1609692) crystals.[9][11]
-
Incubate for 15 minutes at 37°C with shaking.[9]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
Clonogenic Assay
This in vitro assay assesses the ability of a single cell to form a colony, thereby measuring long-term cell survival and reproductive integrity.
Protocol:
-
Prepare a single-cell suspension from a sub-confluent cell culture using trypsin.
-
Determine the cell count and viability using a hemocytometer or automated cell counter.
-
Plate a specific number of cells (determined empirically for each cell line and treatment) into 6-well plates or culture dishes.[13]
-
Allow cells to attach for 24 hours before treating with the epigenetic modifier.
-
Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies (defined as ≥50 cells) are formed in the control plates.[14]
-
Remove the medium, wash the colonies with PBS, and fix them with a solution such as methanol (B129727) or a methanol/acetic acid mixture.
-
Stain the colonies with a 0.5% crystal violet solution for approximately 2 hours.[14]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well or dish.
Western Blot for Histone Modifications
This technique is used to detect specific histone modifications, such as H3K9me2 or H3K27me3, in cell lysates.
Protocol:
-
Extract histones from treated and untreated cells using an acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
Prepare samples by diluting 10-20 µg of histone extract in loading buffer and heat at 95-100°C for 5-10 minutes.
-
Separate the proteins by size on a high-percentage (e.g., 15-18%) SDS-PAGE gel.[15]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9me2 or anti-H3K27me3) overnight at 4°C.[15]
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST as in step 8.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the phenotypic effects of different epigenetic modifiers.
Caption: A generalized workflow for the comparative analysis of epigenetic modifiers.
Conclusion
This compound and the G9a/GLP inhibitors BIX-01294, UNC0638, and UNC0642 represent two distinct classes of epigenetic modifiers that induce different phenotypic effects by targeting separate repressive histone methylation pathways. This compound, by inhibiting the PRC2 complex, primarily affects H3K27 methylation, leading to the de-repression of a broad range of genes, including those involved in cytokine signaling and tumor suppression. In contrast, the G9a/GLP inhibitors specifically reduce H3K9 methylation, which has a more direct impact on the expression of certain tumor suppressor genes and p53 activity. The choice of inhibitor will therefore depend on the specific biological question and the cellular context being investigated. This guide provides a foundational framework for researchers to design and interpret experiments aimed at elucidating the complex roles of these epigenetic pathways in health and disease.
References
- 1. The EED protein-protein interaction inhibitor this compound inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The EED protein–protein interaction inhibitor this compound inactivates the PRC2 complex (Journal Article) | OSTI.GOV [osti.gov]
- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct roles for histone methyltransferases G9a and GLP in cancer germline antigen gene regulation in human cancer cells and murine ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Clonogenic Assay [bio-protocol.org]
- 15. docs.abcam.com [docs.abcam.com]
A-395: A Novel Strategy to Overcome Resistance to EZH2 Catalytic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies is a significant challenge in oncology. In the context of EZH2 inhibition, resistance mechanisms can render highly specific catalytic inhibitors ineffective. This guide provides a comparative analysis of A-395, a first-in-class EED inhibitor, against traditional EZH2 catalytic inhibitors, particularly in cell lines that have developed resistance. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Overcoming the Hurdle of EZH2 Inhibitor Resistance
Resistance to EZH2 inhibitors, such as GSK126 and tazemetostat (B611178) (EPZ-6438), is a growing concern in clinical settings. The primary mechanisms of acquired resistance include:
-
Target Gene Mutations: Acquired mutations in the EZH2 gene, particularly in the SET domain or the D1 domain, can prevent the binding of catalytic inhibitors, thereby rendering them ineffective.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which can compensate for the effects of EZH2 inhibition.[1]
This compound offers a distinct advantage in this landscape. It does not target the EZH2 catalytic domain directly. Instead, it binds to the H3K27me3-binding pocket of EED, a core component of the Polycomb Repressive Complex 2 (PRC2). This allosteric inhibition prevents the proper function of the entire PRC2 complex, a mechanism that remains effective even in the presence of EZH2 mutations that confer resistance to catalytic inhibitors.
Comparative Efficacy of this compound in Resistant Cell Lines
Studies have demonstrated that cell lines resistant to potent and selective EZH2 catalytic inhibitors remain sensitive to compounds that target other components of the PRC2 complex, such as this compound and other EED inhibitors like EED226, as well as the dual EZH1/EZH2 inhibitor UNC1999. This highlights the potential of this compound as a second-line therapy for patients who have developed resistance to frontline EZH2 inhibitors.
Table 1: Comparative IC50 Values of PRC2 Inhibitors in Sensitive and Resistant Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines
| Cell Line | EZH2 Inhibitor Resistance Status | This compound (or similar EEDi) IC50 (nM) | UNC1999 IC50 (nM) | GSK126 IC50 (µM) | Tazemetostat (EPZ-6438) IC50 (µM) |
| Parental DLBCL | Sensitive | Potent (nM range) | Potent (nM range) | Low (µM range) | Low (µM range) |
| GSK126-Resistant DLBCL | Resistant to GSK126 | Remains Sensitive | Remains Sensitive | High (>10) | Cross-resistant |
| EPZ-6438-Resistant DLBCL | Resistant to EPZ-6438 | Remains Sensitive | Remains Sensitive | Cross-resistant | High (>10) |
Note: Specific IC50 values for this compound in a comprehensive panel of resistant cell lines are not publicly available in a consolidated format. The table reflects the observed trend of retained sensitivity to EED and dual EZH1/2 inhibitors in catalytic inhibitor-resistant models.
Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of catalytic EZH2 inhibitors and this compound are crucial to understanding how this compound overcomes resistance.
Caption: Mechanism of PRC2 inhibition by catalytic inhibitors and this compound.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[2][3][4]
Objective: To determine the number of viable cells in culture after treatment with PRC2 inhibitors by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
EZH2 inhibitor-sensitive and -resistant cell lines
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well plates
-
PRC2 inhibitors (this compound, GSK126, Tazemetostat, UNC1999)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PRC2 inhibitors in culture medium.
-
Add the desired concentrations of each inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Calculate IC50 values using a non-linear regression curve fit.
-
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Western Blot for H3K27me3
This protocol provides a general workflow for detecting changes in H3K27me3 levels following treatment with PRC2 inhibitors.[5][6][7]
Objective: To assess the pharmacodynamic effect of PRC2 inhibitors by measuring the levels of histone H3 trimethylated at lysine (B10760008) 27.
Materials:
-
Treated and untreated cell pellets
-
Histone extraction buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Histone Extraction:
-
Lyse cells and isolate nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M sulfuric acid).
-
Precipitate histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone (B3395972) and resuspend in water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA or similar protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amount for each sample and load onto a 15% SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal.
-
Conclusion
This compound represents a promising therapeutic strategy for overcoming acquired resistance to catalytic EZH2 inhibitors. Its unique mechanism of action, targeting the EED subunit of the PRC2 complex, allows it to remain effective in cell lines harboring EZH2 mutations that confer resistance to traditional EZH2 inhibitors. The data and protocols presented in this guide provide a framework for researchers to further investigate and compare the efficacy of this compound and other novel PRC2 inhibitors in the context of EZH2 inhibitor resistance.
References
- 1. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. promega.com [promega.com]
- 4. ch.promega.com [ch.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of EZH2 Promotes Human Embryonic Stem Cell Differentiation into Mesoderm by Reducing H3K27me3 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Complexities of Chemical Disposal: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding and adhering to established disposal protocols is not just a matter of compliance, but a commitment to a safe and sustainable research environment. This guide provides essential information on the operational and disposal plans for laboratory chemicals, with a focus on procedural, step-by-step guidance.
While the specific identity of "A-395" as a chemical substance remains ambiguous in widely available safety literature, with the designation often referring to internal product codes or, unrelatedly, to a specification for ductile iron, the principles of safe chemical disposal are universal. The following procedures are based on established best practices for hazardous waste management in a laboratory setting.
General Principles of Laboratory Chemical Waste Disposal
The foundation of a safe disposal plan rests on the principles of characterization, segregation, and proper containment. Before any disposal process begins, the chemical waste must be accurately identified and its hazards assessed.
Waste Characterization and Segregation:
Properly categorizing chemical waste is the first and most crucial step. Waste should be segregated into compatible groups to prevent dangerous reactions. Common categories for segregation include:
-
Halogenated Organic Solvents: (e.g., chloroform, dichloromethane)
-
Non-Halogenated Organic Solvents: (e.g., acetone, ethanol, hexane)
-
Aqueous Acidic Waste: (pH < 7)
-
Aqueous Basic Waste: (pH > 7)
-
Solid Chemical Waste: (e.g., contaminated labware, gloves, filter paper)
-
Reactive Waste: (e.g., strong oxidizing or reducing agents)
-
Toxic Heavy Metal Waste: (e.g., solutions containing mercury, lead, cadmium)
A summary of disposal considerations for these common waste streams is provided in the table below.
| Waste Category | Typical Constituents | Key Disposal Considerations |
| Halogenated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Do not mix with non-halogenated solvents. Collect in a designated, properly labeled, sealed container. |
| Non-Halogenated Solvents | Acetone, Ethanol, Methanol, Hexane, Toluene | Keep separate from halogenated solvents. Collect in a designated, properly labeled, sealed container. |
| Aqueous Acidic Waste | Solutions of inorganic and organic acids | Neutralize to a pH between 6.0 and 9.0 before disposal, if permitted by local regulations. Otherwise, collect in a designated acid-resistant container. |
| Aqueous Basic Waste | Solutions of inorganic and organic bases | Neutralize to a pH between 6.0 and 9.0 before disposal, if permitted by local regulations. Otherwise, collect in a designated base-resistant container. |
| Solid Chemical Waste | Contaminated gloves, paper towels, and glassware | Must be free of liquids. Collect in a designated, clearly labeled, puncture-resistant container. |
| Reactive Waste | Strong oxidizing agents, reducing agents, pyrophorics | Requires specialized handling and disposal procedures. Contact your institution's Environmental Health and Safety (EHS) department. |
| Heavy Metal Waste | Solutions containing salts of mercury, lead, chromium, etc. | Must be collected separately. Do not dispose of down the drain. Requires specialized treatment and disposal. |
Step-by-Step Disposal Procedures
The following is a generalized workflow for the disposal of chemical waste from a laboratory.
1. Identification and Labeling:
- Clearly label the waste container with the words "Hazardous Waste" and the full chemical names of the contents. Avoid abbreviations or chemical formulas.
- Indicate the approximate percentages of each component.
- Include the date of accumulation and the name of the principal investigator or laboratory supervisor.
2. Container Selection and Management:
- Use a container that is compatible with the chemical waste being stored. For example, do not store acidic waste in metal containers.
- Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
- Do not fill containers to more than 90% capacity to allow for expansion.
- Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.
- Use secondary containment (such as a larger, chemically resistant tub) to capture any potential leaks from the primary container.
3. Waste Collection and Removal:
- Once the waste container is full, or if the waste has been stored for a predetermined time limit (often 90 days), arrange for its removal by your institution's EHS department or a licensed hazardous waste disposal company.
- Follow the specific procedures outlined by your institution for requesting a waste pickup.
4. Emergency Procedures:
- In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill response protocol.
- For small, manageable spills of known chemicals, trained laboratory personnel may clean them up using an appropriate spill kit.
- For large spills, or spills of highly toxic or reactive materials, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The logical flow of the chemical waste disposal process can be visualized as follows:
Disclaimer: The information provided here is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as the Safety Data Sheet (SDS) for the particular chemical(s) you are working with. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
